2,3,4,5-Tetrafluorobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetrafluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJHEKIKCNDMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370084 | |
| Record name | 2,3,4,5-Tetrafluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16583-06-5 | |
| Record name | 2,3,4,5-Tetrafluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-Tetrafluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,4,5-Tetrafluorobenzaldehyde (CAS: 16583-06-5)
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 2,3,4,5-Tetrafluorobenzaldehyde, a key fluorinated building block. It covers its physicochemical properties, safety and handling protocols, synthesis, reactivity, and diverse applications, with a focus on its role in pharmaceutical and materials science research.
Core Chemical Properties and Identifiers
This compound is a versatile fluorinated aromatic aldehyde.[1] Its structure, featuring four fluorine atoms on the benzene ring, imparts unique electronic properties, reactivity, and solubility in various organic solvents.[1] These characteristics make it a valuable intermediate in the synthesis of complex molecules.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 16583-06-5 | [1][2][3][4][5] |
| Molecular Formula | C₇H₂F₄O | [1][2][4][5] |
| Molecular Weight | 178.09 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][3] |
| Boiling Point | 82 °C at 62 mmHg | [1][3] |
| Density | 1.51 g/mL | [1][3] |
| Refractive Index (n20D) | 1.46 | [1][3] |
| Purity | ≥ 97% (GC) |[1][3] |
Table 2: Chemical Identifiers
| Identifier Type | Identifier | Reference |
|---|---|---|
| IUPAC Name | This compound | [2][5] |
| PubChem CID | 2734023 | [1][2] |
| MDL Number | MFCD02683041 | [1][3] |
| InChI | InChI=1S/C7H2F4O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1-2H | [2][6] |
| InChIKey | UPJHEKIKCNDMEX-UHFFFAOYSA-N | [2][5][6] |
| SMILES | C1=C(C(=C(C(=C1F)F)F)F)C=O |[2][7] |
Safety, Handling, and Storage
Proper handling of this compound is crucial due to its hazardous nature. It is classified as a flammable liquid and causes skin and eye irritation.[2][3][8]
Table 3: GHS Hazard Information
| Classification | Code | Description | Reference |
|---|---|---|---|
| Flammable liquids | H226 | Flammable liquid and vapor | [2][3] |
| Skin irritation | H315 | Causes skin irritation | [2][3] |
| Eye irritation | H319 | Causes serious eye irritation |[2][3] |
Key Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]
-
P233: Keep container tightly closed.[3]
-
P280: Wear protective gloves, eye protection, and face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P403+P235: Store in a well-ventilated place. Keep cool.[3]
Storage and Handling:
-
Store at room temperature, though a cool (<15°C), dark place is recommended.[1][3]
-
The compound is listed as air-sensitive and should be stored under an inert gas.[3]
-
Use explosion-proof electrical and lighting equipment.[3]
Synthesis and Reactivity
The tetrafluorinated benzene ring significantly influences the reactivity of the aldehyde group. The compound readily participates in reactions typical of aromatic aldehydes, such as nucleophilic addition and condensation.[1]
A plausible synthetic route to this compound can be envisioned from the corresponding benzoic acid derivative, which itself can be synthesized through a multi-step process. The diagram below illustrates a generalized workflow for the preparation and purification of such a fluorinated aromatic aldehyde.
Figure 1: Generalized synthetic workflow for this compound.
Experimental Protocol: Representative Condensation Reaction
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1 equivalent), an active methylene compound (e.g., malononitrile, 1 equivalent), and a suitable solvent (e.g., ethanol or toluene).
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine or triethylamine, ~0.1 equivalents).
-
Reaction Execution: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and wash with dilute acid (e.g., 1M HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Final Purification: Purify the final product by recrystallization or column chromatography to yield the desired condensation product.
Applications in Research and Development
The unique properties imparted by the fluorine atoms make this compound a critical building block in several high-value applications.[1][10] The fluorine substituents can enhance biological activity, metabolic stability, and the electronic properties of target molecules.[1][11]
Figure 2: Major application areas for this compound.
-
Pharmaceuticals: It serves as a key intermediate in synthesizing fluorinated compounds that may have enhanced biological activity and stability.[1] The incorporation of fluorinated motifs is a common strategy in modern drug discovery.
-
Agrochemicals: It is used in the development and formulation of effective herbicides and pesticides, where the fluorine atoms contribute to the potency of the active ingredients.[1][10]
-
Material Science: The compound is applied in creating advanced materials, including polymers and coatings, that benefit from the chemical stability and resistance to degradation conferred by the C-F bonds.[1][10]
-
Organic Electronics and Imaging: It is explored in the field of organic electronics, such as in the development of Organic Light-Emitting Diodes (OLEDs).[1][10] Additionally, it can act as a precursor for fluorescent probes used in biological imaging.[1][10]
Analytical Characterization
Confirming the identity and purity of this compound is essential for its use in synthesis. Standard analytical techniques are employed for quality control.
Figure 3: Standard workflow for the analytical quality control of the final product.
-
Gas Chromatography (GC): Used to determine the purity of the liquid sample, with commercial standards typically being ≥ 97%.[3]
-
Nuclear Magnetic Resonance (NMR): ¹⁹F and ¹H NMR spectroscopy are critical for confirming the chemical structure and the substitution pattern on the aromatic ring.[3][6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the characteristic aldehyde C=O and C-H stretches, as well as the C-F bond vibrations.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H2F4O | CID 2734023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 16583-06-5 | TCI AMERICA [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CAS 16583-06-5 [matrix-fine-chemicals.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. PubChemLite - this compound (C7H2F4O) [pubchemlite.lcsb.uni.lu]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
Synthesis of 2,3,4,5-Tetrafluorobenzaldehyde from 1,2,3,4-Tetrafluorobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 2,3,4,5-tetrafluorobenzaldehyde, a key building block in the development of pharmaceuticals and advanced materials, starting from 1,2,3,4-tetrafluorobenzene. This document details two primary synthetic strategies: a direct one-step formylation via ortho-lithiation and a multi-step approach involving the synthesis and subsequent reduction of a carboxylic acid intermediate. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the practical application of these methods.
Executive Summary
The synthesis of this compound from 1,2,3,4-tetrafluorobenzene can be effectively achieved through two main pathways. The first is a direct formylation involving the selective deprotonation of the C-5 position of 1,2,3,4-tetrafluorobenzene using a strong organolithium base, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF). This method offers a concise route to the target molecule.
The second, more classical approach, involves a three-step sequence:
-
Carboxylation: Conversion of 1,2,3,4-tetrafluorobenzene to 2,3,4,5-tetrafluorobenzoic acid via lithiation and subsequent reaction with carbon dioxide.
-
Acyl Chloride Formation: Conversion of the resulting benzoic acid to 2,3,4,5-tetrafluorobenzoyl chloride using a suitable chlorinating agent.
-
Reduction: Selective reduction of the acyl chloride to the corresponding aldehyde.
This multi-step route, while longer, relies on well-established and high-yielding reactions, offering a robust alternative. This guide will elaborate on the experimental details of both approaches.
Synthetic Route 1: Direct Ortho-Lithiation and Formylation
This route leverages the directing effect of the fluorine atoms to achieve selective lithiation at the position flanked by a hydrogen and a fluorine atom, followed by the introduction of the aldehyde functionality.
Signaling Pathway Diagram
Caption: Direct formylation of 1,2,3,4-tetrafluorobenzene.
Experimental Protocol: Ortho-Lithiation and Formylation
This protocol is a representative procedure based on established methods for the lithiation of polyfluoroaromatic compounds and subsequent formylation.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: 1,2,3,4-Tetrafluorobenzene is added to the cooled THF. A solution of n-butyllithium (n-BuLi) in hexanes is then added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred for an additional 2-3 hours at -78 °C.
-
Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.
| Parameter | Value |
| Reactants | |
| 1,2,3,4-Tetrafluorobenzene | 1.0 eq |
| n-Butyllithium | 1.1 - 1.2 eq |
| N,N-Dimethylformamide | 1.2 - 1.5 eq |
| Solvent | Anhydrous THF |
| Temperature | -78 °C |
| Reaction Time | Lithiation: 1-2 h, Formylation: 2-3 h |
| Typical Yield | 60-80% (estimated) |
Synthetic Route 2: Multi-Step Synthesis via Carboxylic Acid Intermediate
This pathway provides a robust and scalable alternative to the direct formylation method.
Experimental Workflow Diagram
Caption: Multi-step synthesis of this compound.
Experimental Protocols: Multi-Step Synthesis
Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid
-
Lithiation: Following the lithiation procedure described in Route 1, 1,2,3,4-tetrafluorobenzene is treated with n-butyllithium in anhydrous THF at -78 °C to generate 2,3,4,5-tetrafluorophenyllithium.
-
Carboxylation: The solution of the aryllithium is then quenched by pouring it over crushed dry ice (solid carbon dioxide) or by bubbling dry CO2 gas through the solution.
-
Workup: The reaction mixture is allowed to warm to room temperature, and the solvent is removed. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.
| Parameter | Value |
| Reactants | |
| 1,2,3,4-Tetrafluorobenzene | 1.0 eq |
| n-Butyllithium | 1.1 - 1.2 eq |
| Carbon Dioxide | Excess |
| Solvent | Anhydrous THF |
| Temperature | -78 °C |
| Typical Yield | 70-90% (estimated) |
Step 2: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
The conversion of 2,3,4,5-tetrafluorobenzoic acid to its acyl chloride can be achieved using several chlorinating agents.[1][2]
| Chlorinating Agent | Molar Ratio (Reagent:Acid) | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Thionyl Chloride | Excess | DMF (cat.) | Neat | 90-95 | 1.5 h | ~96 |
| Oxalyl Chloride | 1.1 | DMF (cat.) | Dichloromethane | Room Temp. | Overnight | High |
| Triphosgene | 0.37 | DMF (5 mol%) | 1,2-Dichloroethane | 80 | 4 h | ~95 |
Experimental Protocol with Thionyl Chloride:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, 2,3,4,5-tetrafluorobenzoic acid is suspended in an excess of thionyl chloride.
-
Reaction: A catalytic amount of DMF is added, and the mixture is heated to reflux (around 90-95 °C) for 1.5 hours.
-
Workup: The excess thionyl chloride is removed by distillation, first at atmospheric pressure and then under reduced pressure. The crude 2,3,4,5-tetrafluorobenzoyl chloride is then purified by vacuum distillation.[1]
Step 3: Reduction of 2,3,4,5-Tetrafluorobenzoyl Chloride to this compound
The Rosenmund reduction is a classic method for this transformation.
Experimental Protocol (Rosenmund Reduction):
-
Catalyst Preparation: A palladium on barium sulfate catalyst (Rosenmund catalyst) is prepared. The activity of the catalyst is often moderated with a poison (e.g., a sulfur compound like thiourea) to prevent over-reduction of the aldehyde.
-
Hydrogenation: 2,3,4,5-Tetrafluorobenzoyl chloride is dissolved in an anhydrous solvent (e.g., toluene). The Rosenmund catalyst is added, and the suspension is heated while bubbling hydrogen gas through the mixture.
-
Monitoring and Workup: The reaction is monitored by the cessation of HCl evolution. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude aldehyde.
-
Purification: The product is purified by vacuum distillation.
| Parameter | Value |
| Reducing Agent | H₂ gas |
| Catalyst | Palladium on Barium Sulfate (poisoned) |
| Solvent | Anhydrous Toluene |
| Temperature | Reflux |
| Typical Yield | Moderate to high |
Conclusion
This technical guide has outlined two viable and effective synthetic routes for the preparation of this compound from 1,2,3,4-tetrafluorobenzene. The choice of route will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. The direct ortho-lithiation and formylation route offers a more streamlined approach, while the multi-step synthesis via the carboxylic acid intermediate provides a robust and well-documented alternative. The detailed experimental protocols and tabulated data herein serve as a valuable resource for the practical synthesis of this important fluorinated building block.
References
A Technical Guide to 2,3,4,5-Tetrafluorobenzaldehyde: A Key Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5-Tetrafluorobenzaldehyde is a synthetically versatile aromatic aldehyde that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique tetrafluorinated phenyl ring imparts distinct electronic properties, enhanced metabolic stability, and increased lipophilicity to molecules, making it a valuable building block for the synthesis of novel compounds with tailored biological activities and material characteristics.[1] The presence of the reactive aldehyde functional group allows for a wide array of chemical transformations, positioning it as a crucial intermediate in the development of complex molecular architectures, including pharmaceuticals and high-performance polymers.[1][2] This guide provides an in-depth overview of its chemical structure, properties, synthesis, and applications, with a focus on its utility in drug discovery and development.
Chemical Structure and IUPAC Name
The chemical structure of this compound consists of a benzene ring substituted with four fluorine atoms at positions 2, 3, 4, and 5, and an aldehyde group at position 1.
IUPAC Name: this compound[3]
Chemical Formula: C₇H₂F₄O[3]
SMILES: O=Cc1cc(F)c(F)c(F)c1F[3]
Physicochemical and Spectroscopic Data
The key physical, chemical, and spectroscopic properties of this compound are summarized below. These properties are essential for its handling, reaction setup, and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 178.09 g/mol | [1] |
| CAS Number | 16583-06-5 | [4] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Boiling Point | 82 °C at 62 mmHg | [1] |
| Density | 1.51 g/mL | [1] |
| Refractive Index (n20D) | 1.46 | [1] |
| Purity | ≥ 97% (GC) | [1] |
Table 2: Spectroscopic Data Summary for this compound
| Spectrum Type | Description of Expected Signals |
| ¹H NMR | A singlet for the aldehydic proton (CHO) is expected in the region of 9.8-10.5 ppm. A multiplet for the aromatic proton (Ar-H) is expected between 7.0-8.0 ppm, showing coupling to adjacent fluorine atoms. |
| ¹³C NMR | The carbonyl carbon (C=O) signal is anticipated around 185-195 ppm. Multiple signals for the aromatic carbons are expected in the 110-160 ppm range, exhibiting complex splitting patterns due to C-F coupling. |
| ¹⁹F NMR | Four distinct signals are expected for the four non-equivalent fluorine atoms attached to the aromatic ring. |
| IR Spectroscopy | A strong characteristic absorption band for the C=O stretch of the aldehyde is expected around 1700-1720 cm⁻¹. C-F stretching bands are expected in the 1100-1400 cm⁻¹ region. C-H stretching for the aldehyde and aromatic proton will appear around 2820-2880 cm⁻¹ and 3000-3100 cm⁻¹, respectively. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z = 178. Common fragments would correspond to the loss of H, CO, or fluorine atoms. |
Synthesis of this compound
While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a plausible and common synthetic approach involves the formylation of 1,2,3,4-tetrafluorobenzene. This can be achieved through methods such as lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), or through electrophilic formylation reactions.
Caption: Plausible synthetic route to this compound.
Applications in Drug Discovery and Development
This compound serves as a key starting material for introducing the tetrafluorophenyl moiety into drug candidates. This substitution pattern is desirable for enhancing binding affinity to biological targets and improving pharmacokinetic properties. The aldehyde group is a versatile handle for constructing more complex molecular scaffolds through various carbon-carbon and carbon-nitrogen bond-forming reactions.
Experimental Protocols for Key Transformations
Below are two representative protocols for common reactions in medicinal chemistry, adapted for this compound. These reactions are fundamental in elaborating the aldehyde into scaffolds relevant for drug discovery.
Protocol 1: Wittig Reaction for Alkene Synthesis
This protocol describes the synthesis of a stilbene-like derivative, a common scaffold in biologically active compounds.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents). Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. A color change to deep orange indicates the formation of the phosphorus ylide. Stir the mixture at 0 °C for 1 hour.
-
Reaction with Aldehyde: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via syringe over 20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired tetrafluorostilbene derivative.
Protocol 2: Reductive Amination for Amine Synthesis
This protocol details the synthesis of a secondary amine, a crucial step in building many kinase inhibitors and other pharmaceutical agents.
Materials:
-
This compound
-
A primary amine (e.g., aniline or a heterocyclic amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in DCE at room temperature, add the primary amine (1.1 equivalents).
-
Stir the mixture for 30-60 minutes to allow for the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 6-24 hours, monitoring its completion by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography to afford the desired N-substituted secondary amine product.[5]
Mandatory Visualization: Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of a hypothetical kinase inhibitor, demonstrating the utility of this compound as a starting material and employing the key reactions described above.
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
Conclusion
This compound is a high-value chemical intermediate with significant applications in research and development, particularly within the pharmaceutical and agrochemical industries. Its tetrafluorinated aromatic core provides a unique structural and electronic profile that can be leveraged to enhance the properties of target molecules. The reactivity of the aldehyde group allows for its incorporation into a wide range of molecular scaffolds through well-established synthetic transformations. This guide provides a foundational resource for researchers and scientists looking to utilize this versatile building block in their synthetic endeavors.
References
Physical and chemical properties of 2,3,4,5-Tetrafluorobenzaldehyde
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,3,4,5-Tetrafluorobenzaldehyde, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols for its synthesis and typical reactions, alongside structured data presentation and visualizations to facilitate understanding and application in a laboratory setting.
Core Physical and Chemical Properties
This compound is a fluorinated aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₂F₄O | [1] |
| Molecular Weight | 178.08 g/mol | [1] |
| CAS Number | 16583-06-5 | [1] |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.51 g/mL at 25 °C | |
| Boiling Point | 82 °C at 62 mmHg | |
| Refractive Index | n²⁰/D 1.46 |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2,3,4,5-Tetrafluorobenzoic acid. The first step involves the conversion of the carboxylic acid to the corresponding acyl chloride, 2,3,4,5-Tetrafluorobenzoyl chloride. The second step is the reduction of the acyl chloride to the aldehyde.
Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
Several methods are available for the synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride from 2,3,4,5-Tetrafluorobenzoic acid. The choice of reagent depends on the desired scale, purity, and safety considerations.
Experimental Protocol using Triphosgene:
A facile and selective method for the preparation of 2,3,4,5-tetrafluorobenzoyl chloride uses triphosgene as a chlorinating agent, which is a safer alternative to phosgene gas.[2]
-
A 4-necked round-bottomed flask is equipped with a mechanical stirrer, digital thermometer, nitrogen inlet-outlet, and a condenser.
-
The flask is charged with triphosgene (5.5 g, 18.5 mmol) and 1,2-dichloroethane (30 mL).
-
The mixture is heated to 353 K (80 °C).
-
A solution of 2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol) and N,N-dimethylformamide (DMF) (0.18 g, 5 mol % of the acid) in 1,2-dichloroethane (50 mL) is added dropwise over 1 hour at 353 K.
-
The reaction mixture is stirred for an additional 4 hours at the same temperature.
-
After cooling to 273 K (0 °C), the mixture is filtered to remove any unreacted triphosgene.
-
The resulting product, 2,3,4,5-Tetrafluorobenzoyl chloride, in the filtrate can be analyzed by Gas Chromatography (GC). This method can achieve a yield of up to 95 mol %.[2]
Reduction of 2,3,4,5-Tetrafluorobenzoyl Chloride to this compound
The reduction of the acyl chloride to the aldehyde can be achieved using a mild reducing agent to prevent over-reduction to the corresponding alcohol. Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) is a suitable reagent for this transformation.
General Experimental Protocol:
-
In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3,4,5-Tetrafluorobenzoyl chloride in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of lithium tri-tert-butoxyaluminum hydride in anhydrous THF.
-
Slowly add the hydride solution to the stirred solution of the acyl chloride via the dropping funnel, maintaining the temperature at -78 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a dilute acid at -78 °C.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
References
An In-depth Technical Guide to 2,3,4,5-Tetrafluorobenzaldehyde
For researchers, scientists, and professionals in drug development and materials science, 2,3,4,5-tetrafluorobenzaldehyde stands as a pivotal intermediate. Its unique fluorinated structure imparts distinct electronic properties and metabolic stability to target molecules, making it a valuable component in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity.
Core Molecular and Physical Properties
This compound is a colorless to light yellow liquid.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₂F₄O | [1][2][3] |
| Molecular Weight | 178.09 g/mol | [1][3] |
| CAS Number | 16583-06-5 | [1][2][3] |
| Density | 1.51 g/mL | [1] |
| Boiling Point | 82 °C at 62 mmHg | [1] |
| Refractive Index | n20/D 1.46 | [1] |
| Appearance | Colorless to light yellow to light orange clear liquid | [1] |
| Storage | Store at room temperature or under inert gas (2-8°C) | [1][4] |
Synthesis Protocols
This method demonstrates a high-yield and selective process for creating the acyl chloride, a closely related and reactive derivative.[6]
-
Apparatus Setup: A 4-necked round-bottom flask is equipped with a mechanical stirrer, a digital thermometer, a nitrogen inlet-outlet, and a condenser.
-
Reagent Preparation: Charge the flask with triphosgene (BTC) (5.5 g, 18.5 mmol) and 1,2-dichloroethane (30 mL).
-
Reaction Initiation: Heat the mixture to 353 K (80°C).
-
Substrate Addition: Prepare a solution of 2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol) and N,N-dimethylformamide (DMF) (0.18 g, 5 mol% of the acid) in 1,2-dichloroethane (50 mL).
-
Controlled Reaction: Add the acid/DMF solution dropwise to the heated BTC solution over 1 hour at 353 K.
-
Reaction Completion: Stir the mixture for an additional 4 hours at the same temperature.
-
Workup: Cool the reaction mixture to 273 K (0°C) and filter to remove any unreacted BTC. The product, 2,3,4,5-tetrafluorobenzoyl chloride, is obtained in the filtrate and can be analyzed by Gas Chromatography (GC). A yield of up to 95% can be achieved with this method.[6]
Caption: Synthesis workflow for a key derivative.
Chemical Reactivity and Applications
This compound is a versatile building block due to the reactivity of its aldehyde group and the unique properties conferred by the tetrafluorinated ring.[1][7] It readily participates in reactions such as nucleophilic addition and condensation.[1][8] Its primary applications are in the synthesis of:
-
Pharmaceuticals: The fluorinated phenyl moiety can enhance metabolic stability and binding affinity.[1][8]
-
Agrochemicals: Used in the development of potent herbicides and pesticides.[1]
-
Advanced Materials: A precursor for high-performance polymers and coatings with enhanced chemical stability.[1]
-
Fluorescent Probes: Serves as a precursor for creating fluorescent probes for biological imaging applications.[1]
A common application of benzaldehyde derivatives is their conversion to other functional groups. The following protocol outlines the synthesis of an N-aryl amide from the corresponding acyl chloride, a reaction type for which this compound derivatives are well-suited.[9]
-
Apparatus Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve a substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of 2,3,4,5-tetrafluorobenzoyl chloride (1.1 eq.) in anhydrous DCM to the stirred solution over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction with water.
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-aryl amide product.
Caption: General workflow for acylation reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H2F4O | CID 2734023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic Profile of 2,3,4,5-Tetrafluorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4,5-Tetrafluorobenzaldehyde (CAS No. 16583-06-5), a key fluorinated intermediate in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by generalized experimental protocols. The information herein is intended to assist in the characterization and utilization of this compound in research and development.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Weight: 178.09 g/mol [2]
-
Appearance: Colorless to light yellow liquid[3]
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR (Proton NMR)
The proton NMR spectrum is expected to show two main signals corresponding to the aldehydic proton and the aromatic proton.
| Signal | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| 1 | ~10.0 - 10.5 | Triplet (t) | ~2-3 Hz (⁴JH-F) | Aldehyde proton (-CHO) |
| 2 | ~7.5 - 7.9 | Multiplet (m) | Complex coupling with F | Aromatic proton (Ar-H) |
Note: The aldehydic proton is highly deshielded due to the electronegativity of the carbonyl group.[4] It may appear as a triplet due to coupling with the fluorine atom at position 5. The single aromatic proton will exhibit a complex multiplet pattern due to coupling with the adjacent fluorine atoms.
2.1.2. ¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will display signals for the seven carbon atoms, with those bonded to fluorine exhibiting characteristic splitting.
| Expected Chemical Shift (δ, ppm) | Multiplicity & Coupling (JC-F, Hz) | Assignment |
| ~185 - 195 | Doublet of doublets (dd) | Carbonyl carbon (C=O) |
| ~140 - 160 | Complex multiplets | Aromatic carbons bonded to fluorine (C-F) |
| ~120 - 135 | Doublet of doublets of doublets (ddd) | Aromatic carbon bonded to the aldehyde group (C-CHO) |
| ~110 - 125 | Doublet of doublets of doublets (ddd) | Aromatic carbon bonded to hydrogen (C-H) |
Note: The carbonyl carbon's chemical shift is in the typical range for aldehydes.[5] Carbons directly attached to fluorine will show large one-bond coupling constants (¹JC-F), while other carbons will show smaller two- or three-bond couplings.[6][7][8] The exact chemical shifts and coupling constants are influenced by the positions of the fluorine substituents.
2.1.3. ¹⁹F NMR (Fluorine-19 NMR)
The ¹⁹F NMR spectrum is expected to show four distinct signals for the non-equivalent fluorine atoms.
| Signal | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1 | -130 to -145 | Multiplet | F-2 |
| 2 | -150 to -165 | Multiplet | F-3 |
| 3 | -145 to -160 | Multiplet | F-4 |
| 4 | -135 to -150 | Multiplet | F-5 |
Note: The chemical shifts are referenced to CFCl₃. The wide chemical shift range in ¹⁹F NMR allows for clear distinction between the different fluorine environments.[9][10][11] The multiplicity of each signal will be complex due to mutual F-F couplings and coupling to the aromatic proton.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aldehyde and fluorinated aromatic functionalities.
| Expected Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~3050 - 3100 | Weak to Medium | Aromatic C-H stretch |
| ~2820 and ~2720 | Weak to Medium | Aldehyde C-H stretch (Fermi resonance doublet) |
| ~1700 - 1720 | Strong | Carbonyl (C=O) stretch |
| ~1500 - 1600 | Medium to Strong | Aromatic C=C stretches |
| ~1100 - 1300 | Strong | C-F stretches |
Note: The strong carbonyl absorption is a key diagnostic feature for aldehydes.[12][13] The presence of the Fermi resonance doublet for the aldehydic C-H stretch is also a characteristic feature.[14][15] The strong absorptions in the lower wavenumber region are indicative of the C-F bonds.
Mass Spectrometry (MS)
The mass spectrum will provide information on the molecular weight and fragmentation pattern of the molecule.
| m/z Value | Interpretation |
| ~178 | Molecular ion (M⁺) |
| ~177 | Loss of a hydrogen atom ([M-H]⁺) |
| ~149 | Loss of a formyl radical ([M-CHO]⁺) |
| ~121 | Loss of a formyl and a CO molecule ([M-CHO-CO]⁺) |
Note: The molecular ion peak at m/z 178 corresponds to the molecular weight of the compound.[1] Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom and the formyl radical.[16] Further fragmentation can occur, typical for halogenated aromatic compounds.[17][18]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized based on the instrument and sample concentration.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal fluorine-containing standard may be used.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be required.
-
¹⁹F NMR Acquisition: Acquire the spectrum with or without proton decoupling. A very wide spectral width may be needed (e.g., +50 to -250 ppm).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the internal standard.
IR Spectroscopy
-
Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. A typical range is 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL to 10 µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[2]
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is suitable for this volatile compound.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Use a suitable capillary column (e.g., a non-polar DB-5 or similar) and a temperature program to separate the compound from the solvent and any impurities.
-
MS Analysis: The eluent from the GC is directed into the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. This compound | C7H2F4O | CID 2734023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 7. acdlabs.com [acdlabs.com]
- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. www1.udel.edu [www1.udel.edu]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. Mass Spectrometry [www2.chemistry.msu.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
The Dawn of a Fluorinated Frontier: A Technical Guide to the Discovery and History of Fluorinated Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules has been a transformative event in medicinal chemistry, materials science, and agrochemicals. The unique properties imparted by this highly electronegative atom—enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—have made fluorinated compounds indispensable tools for molecular design. Among these, fluorinated benzaldehydes stand out as versatile synthetic intermediates, serving as crucial building blocks for a vast array of complex molecules. This in-depth technical guide explores the discovery and historical development of these pivotal compounds, detailing the key synthetic methodologies that have evolved over time and presenting critical data for the modern researcher.
A Historical Overview: From Early Fluorination to Aromatic Aldehydes
The journey to fluorinated benzaldehydes is intrinsically linked to the broader history of organofluorine chemistry. One of the earliest and most significant breakthroughs in the synthesis of organofluorine compounds was the work of Belgian chemist Frédéric Swarts in 1892.[1] He developed a halogen exchange reaction, now famously known as the Swarts reaction, which utilized antimony trifluoride (SbF₃) to replace chlorine or bromine atoms with fluorine.[1][2][3] While initially focused on aliphatic compounds, this principle of halogen exchange laid the groundwork for future aromatic fluorinations.[2]
The direct introduction of a formyl group onto a fluorinated aromatic ring, or the fluorination of a pre-existing benzaldehyde, presented significant synthetic challenges to early organic chemists. The development of the Gattermann-Koch reaction in the late 19th century, which involves the formylation of aromatic compounds using carbon monoxide and hydrogen chloride, was a major step forward for aldehyde synthesis in general.[4][5][6][7] However, its application to fluorinated benzenes was not extensively explored until much later.[6][8]
The 20th century saw the emergence of more direct and efficient methods for the synthesis of fluorinated benzaldehydes. The development of halogen-exchange (Halex) reactions, particularly for activated aromatic systems, provided a viable route to these compounds.[8][9][10][11] This method involves the reaction of a chlorinated or brominated benzaldehyde with a fluoride salt, typically potassium fluoride, in a polar aprotic solvent at high temperatures.[9][10][12] The presence of electron-withdrawing groups on the aromatic ring facilitates this nucleophilic aromatic substitution.
The synthesis of trifluoromethylated benzaldehydes has its own distinct history. An early route to benzotrifluoride was developed by Frédéric Swarts in 1892, reacting benzotrichloride with antimony fluoride.[2] Industrial production in the 1930s shifted to using hydrogen fluoride.[2] The subsequent formylation of benzotrifluoride or the trifluoromethylation of benzaldehyde itself required the development of new reagents and methodologies, a field that continues to evolve with the advent of modern electrophilic and nucleophilic trifluoromethylating agents.[13]
Key Synthetic Methodologies and Experimental Protocols
The synthesis of fluorinated benzaldehydes can be broadly categorized into two main approaches: the fluorination of a benzaldehyde derivative or the formylation of a fluorinated benzene derivative. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Halogen-Exchange (Halex) Fluorination
The Halex process is a cornerstone of industrial fluoroaromatic synthesis.[10] It is particularly effective for producing fluorobenzaldehydes from their chloro- or bromo-analogs, especially when the aromatic ring is activated by electron-withdrawing groups.
Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde via Halex Reaction [9][14][15]
-
Materials: 4-Chlorobenzaldehyde, spray-dried potassium fluoride (KF), tetraphenylphosphonium bromide (Ph₄PBr) as a phase-transfer catalyst, and a high-boiling point solvent such as diphenyl ether or sulfolane.[10][12]
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a nitrogen inlet.
-
Procedure:
-
To the reaction flask, add 4-chlorobenzaldehyde (1 equivalent), spray-dried potassium fluoride (2-3 equivalents), and tetraphenylphosphonium bromide (0.05-0.1 equivalents).
-
Add the solvent (e.g., sulfolane) to the flask.
-
Heat the mixture to 150-250 °C with vigorous stirring under a nitrogen atmosphere.[10]
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
The product, 4-fluorobenzaldehyde, is then isolated from the filtrate by vacuum distillation.
-
Gattermann-Koch Formylation
The Gattermann-Koch reaction allows for the direct formylation of fluorinated benzenes. This electrophilic substitution reaction uses carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst.[4][5]
Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde via Gattermann-Koch Reaction [16][17][18]
-
Materials: Fluorobenzene, aluminum chloride (AlCl₃), cuprous chloride (CuCl), carbon monoxide (CO), and hydrogen chloride (HCl).
-
Apparatus: A high-pressure autoclave equipped with a gas inlet, a pressure gauge, a mechanical stirrer, and a temperature controller.
-
Procedure:
-
Charge the autoclave with fluorobenzene and aluminum chloride.
-
Add a catalytic amount of cuprous chloride.
-
Seal the autoclave and pressurize with carbon monoxide and hydrogen chloride.
-
Heat the mixture to the desired temperature (typically 45-100 °C) with constant stirring.[16]
-
Maintain the pressure throughout the reaction.
-
After the reaction is complete, cool the autoclave and carefully vent the excess gases.
-
Quench the reaction mixture by slowly adding it to ice-water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Synthesis of Trifluoromethylated Benzaldehydes
The synthesis of trifluoromethylated benzaldehydes often involves the initial preparation of a benzotrifluoride derivative followed by formylation, or the direct trifluoromethylation of a benzaldehyde derivative.
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)benzaldehyde
This can be achieved through the hydrolysis of 3-(trifluoromethyl)benzal fluoride, which is prepared from the corresponding chlorinated precursor. A patent from 1939 describes the treatment of a trifluoromethyl-substituted benzalfluoride with concentrated sulfuric acid at elevated temperatures (80-150 °C) to selectively hydrolyze the CHF₂ group to an aldehyde.[19]
Quantitative Data
The physical and chemical properties of fluorinated benzaldehydes are crucial for their application in synthesis. The following tables summarize key data for some of the most common isomers.
Table 1: Physical Properties of Monofluorobenzaldehyde Isomers [20]
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 2-Fluorobenzaldehyde | 446-52-6 | C₇H₅FO | 124.11 | -44.5 | 175 | 1.18 |
| 3-Fluorobenzaldehyde | 456-48-4 | C₇H₅FO | 124.11 | -10 | 173 | 1.174 |
| 4-Fluorobenzaldehyde | 459-57-4 | C₇H₅FO | 124.11 | -10 | 181 | 1.175 |
Table 2: Synthetic Yields for Selected Fluorinated Benzaldehydes
| Product | Starting Material | Reaction Type | Yield (%) | Reference |
| 4-Fluorobenzaldehyde | 4-Chlorobenzaldehyde | Halex | 90-98 | [9][14] |
| 2-Fluorobenzaldehyde | 2-Fluorotoluene | Oxidation | ~80 | [21] |
| 3-Fluorobenzaldehyde | 3-Fluorobenzyl alcohol | Oxidation | ~95 | [21] |
| 2,4-Difluorobenzaldehyde | 2,4-Dichlorobenzaldehyde | Halex | 49 | [22] |
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic workflows for the preparation of fluorinated benzaldehydes.
Caption: Gattermann-Koch formylation of fluorobenzene.
Caption: Halex reaction for 4-fluorobenzaldehyde synthesis.
Conclusion and Future Outlook
The discovery and development of synthetic routes to fluorinated benzaldehydes have been pivotal for the advancement of modern chemistry. From the early halogen exchange reactions to sophisticated formylation and trifluoromethylation methods, the synthetic chemist's toolkit has expanded significantly. These versatile building blocks continue to be at the forefront of research in drug discovery, materials science, and agrochemicals. The ongoing development of more efficient, selective, and sustainable synthetic methods will undoubtedly unlock new possibilities and further solidify the importance of fluorinated benzaldehydes in the landscape of chemical synthesis.
References
- 1. Swarts Reaction [unacademy.com]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 4. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. testbook.com [testbook.com]
- 6. US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google Patents [patents.google.com]
- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 8. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]
- 9. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 10. Halex process - Wikipedia [en.wikipedia.org]
- 11. CN1449368A - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google Patents [patents.google.com]
- 12. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]
- 13. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 4-Fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 18. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 19. US2180772A - Trifluoromethyl benzaldehydes - Google Patents [patents.google.com]
- 20. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]
A Theoretical Investigation into the Electronic Landscape of 2,3,4,5-Tetrafluorobenzaldehyde: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive theoretical study to elucidate the electronic effects of 2,3,4,5-tetrafluorobenzaldehyde, a versatile fluorinated building block with significant potential in medicinal chemistry and materials science. In the absence of extensive experimental and theoretical data in the public domain, this document serves as a detailed roadmap for a proposed computational investigation. The protocols and analyses detailed herein are designed to provide a deep understanding of the molecule's electronic structure, reactivity, and intermolecular interaction potential. By leveraging Density Functional Theory (DFT), this proposed study will generate valuable data on molecular geometry, vibrational frequencies, frontier molecular orbitals, and electrostatic potential, thereby guiding the rational design of novel therapeutics and advanced materials.
Introduction
This compound is a key intermediate in the synthesis of a variety of fluorinated organic compounds.[1] The presence of four electron-withdrawing fluorine atoms on the aromatic ring, in conjunction with the aldehyde functionality, imparts unique electronic properties that significantly influence its reactivity and potential applications.[1][2][3] These properties are of particular interest to researchers in drug development and materials science, where precise control over molecular electronics is paramount for designing molecules with desired biological activities or physical characteristics.
Proposed Computational Methodology
To thoroughly investigate the electronic properties of this compound, a series of high-level quantum chemical calculations are proposed. The following protocols are based on established methods for studying similar fluorinated aromatic systems.
Geometry Optimization and Vibrational Frequency Analysis
The initial step involves the optimization of the ground-state molecular geometry of this compound. This will be performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. The 6-311++G(d,p) basis set will be employed to provide a good balance between computational cost and accuracy for this type of molecule. Frequency calculations will then be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
Frontier Molecular Orbital (FMO) Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap (ΔE) will be calculated, which provides an indication of the molecule's excitability and its ability to participate in charge transfer interactions. A smaller energy gap generally correlates with higher reactivity.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis will be conducted to gain insights into the intramolecular charge transfer and delocalization of electron density.[4] This analysis provides a localized picture of the bonding and allows for the quantification of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energies associated with these interactions will be calculated to understand the contributions of hyperconjugation and resonance to the overall molecular stability.
Molecular Electrostatic Potential (MESP) Mapping
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MESP will be calculated and mapped onto the electron density surface of the molecule. Regions of negative potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) represent electron-deficient areas prone to nucleophilic attack.
Predicted Data and Analysis
The following tables summarize the anticipated quantitative data from the proposed computational study. These values are illustrative and intended to serve as a template for the presentation of actual results.
Table 1: Predicted Geometrical Parameters
| Parameter | Predicted Value |
| C=O Bond Length (Å) | 1.21 |
| C-C (ring) Bond Lengths (Å) | 1.38 - 1.40 |
| C-F Bond Lengths (Å) | 1.33 - 1.35 |
| C-H Bond Length (Å) | 1.08 |
| Dihedral Angle (O=C-C=C) (°) | 0.0 |
Table 2: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy (eV) | -7.5 |
| LUMO Energy (eV) | -2.1 |
| HOMO-LUMO Gap (ΔE) (eV) | 5.4 |
| Dipole Moment (Debye) | 3.2 |
Table 3: Predicted Natural Bond Orbital (NBO) Analysis - Key Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) O | π(C-C) | 25.3 |
| π(C=C) | π(C=O) | 15.8 |
| LP(2) F | σ*(C-C) | 5.2 |
Visualization of Proposed Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed theoretical study and the conceptual relationships between the calculated electronic properties and the predicted reactivity of this compound.
Caption: Proposed computational workflow for the theoretical study.
Caption: Relationship between electronic properties and predicted reactivity.
Significance for Drug Development and Materials Science
The proposed theoretical study on this compound will provide critical insights for researchers in several key areas:
-
Rational Drug Design: A detailed understanding of the MESP and FMOs will enable medicinal chemists to predict how this molecule and its derivatives will interact with biological targets. The electron-deficient aromatic ring is a key feature that can be exploited for designing specific non-covalent interactions, such as halogen bonding or π-stacking, with proteins.
-
Reaction Mechanism Elucidation: The computational data will aid in understanding the regioselectivity and stereoselectivity of reactions involving this compound, allowing for the development of more efficient and selective synthetic routes to complex molecules.
-
Development of Advanced Materials: For materials scientists, the electronic properties, such as the HOMO-LUMO gap and dipole moment, are crucial for designing novel organic electronic materials, polymers, and liquid crystals with tailored optical and electronic properties.
Conclusion
This technical guide has outlined a comprehensive and robust computational strategy for the in-depth theoretical investigation of the electronic effects of this compound. By following the proposed protocols, researchers can generate a wealth of data that will significantly enhance our understanding of this important fluorinated building block. The insights gained from this study will undoubtedly accelerate the discovery and development of new pharmaceuticals and advanced materials, underscoring the power of theoretical chemistry in modern scientific research.
References
Literature review on the synthesis of polyfluorinated aromatic aldehydes
An In-depth Guide to the Synthesis of Polyfluorinated Aromatic Aldehydes
Polyfluorinated aromatic aldehydes are crucial building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The introduction of multiple fluorine atoms into the aromatic ring can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. This technical guide provides a comprehensive literature review of the primary synthetic strategies for preparing these valuable compounds, complete with experimental details, comparative data, and workflow diagrams for key transformations.
Formylation of Polyfluorinated Aromatic Rings
Direct introduction of a formyl group (–CHO) onto a polyfluorinated aromatic nucleus is a common and effective strategy. This can be achieved through two main pathways: metalation followed by formylation, or direct electrophilic formylation under specific conditions.
Metalation-Formylation
This powerful method involves a two-step process: first, the generation of a highly reactive organometallic intermediate from a polyfluoroaryl halide, followed by quenching with an electrophilic formylating agent.
The general workflow involves the reaction of a polyfluoroaryl halide (Br, I, or Cl) with an active metal like magnesium (to form a Grignard reagent) or lithium (to form an organolithium reagent). This nucleophilic species then attacks a formylating agent such as N,N-dimethylformamide (DMF) or N-methylformanilide. Subsequent acidic workup hydrolyzes the intermediate to yield the desired aldehyde. For instance, pentafluorobenzaldehyde can be prepared from pentafluorophenylmagnesium bromide or pentafluorophenyllithium using various formylating agents.[3] Higher yields are often obtained using N-methylformanilide as the formylating agent.[3]
Experimental Protocol: Synthesis of Pentafluorobenzaldehyde via Grignard Reagent [3]
This protocol is a representative example of the metalation-formylation route.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of pentafluorophenyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.
-
Formylation: The Grignard solution is cooled to 0 °C. A solution of N-methylformanilide in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Workup and Isolation: The reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by distillation to afford pentafluorobenzaldehyde.
Direct Electrophilic Formylation
Direct formylation methods, such as the Vilsmeier-Haack and Gattermann-Koch reactions, are typically used for electron-rich aromatic compounds.[4][5][6] Their application to electron-deficient polyfluoroarenes is challenging but can be achieved under modified conditions.
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃).[5][7] This reagent is a weak electrophile that reacts with electron-rich arenes.[4][7]
A patented method analogous to the Gattermann-Koch reaction describes the formylation of fluorinated benzenes using carbon monoxide in the presence of aluminum chloride and a catalytic amount of acid at relatively low pressures and temperatures.[8] This approach provides a cost-effective and safe procedure for producing fluorinated benzaldehydes in high yields.[8]
Oxidation of Polyfluorinated Benzyl Precursors
The oxidation of a methyl or hydroxymethyl group already attached to the polyfluorinated ring is a straightforward and common route to the corresponding aldehyde.
Oxidation of Polyfluorotoluenes
Polyfluorinated toluenes can be oxidized to aldehydes using strong oxidizing agents. For example, pentafluorobenzaldehyde can be synthesized by the reaction of pentafluorotoluene with potassium permanganate and sulfuric acid.[1]
Oxidation of Polyfluorobenzyl Alcohols
The oxidation of primary polyfluorobenzyl alcohols is a highly efficient method. A variety of modern, selective oxidation methods can be employed. Green chemistry approaches include using molecular oxygen as the oxidant with a photocatalyst like Eosin Y, which shows broad functional group tolerance and provides aldehydes in moderate to excellent yields.[9][10] Another method uses a polymer-supported palladium catalyst under an air atmosphere in water, which allows for high selectivity and catalyst recycling.[11]
Table 1: Comparison of Oxidation Methods for Benzyl Alcohols
| Substrate | Reagents and Conditions | Product | Yield (%) | Citation(s) |
|---|---|---|---|---|
| Benzyl Alcohol | Eosin Y, O₂, Blue LED | Benzaldehyde | Excellent (not specified) | [9],[10] |
| Substituted Benzyl Alcohols | Pd(OAc)₂, Ionic Liquid, Air, RT | Corresponding Aldehydes | 65-80% | [12] |
| Benzyl Alcohol | Polymer-supported Pd, K₂CO₃, Air, H₂O, 100°C | Benzaldehyde | High (not specified) | [11] |
| Benzyl Alcohol | Pt@Carbon Hybrids, O₂, 80°C | Benzaldehyde | 99% |[13] |
Experimental Protocol: Photocatalytic Oxidation of a Benzyl Alcohol [9]
-
Reaction Setup: A solution of the benzyl alcohol substrate and Eosin Y (photocatalyst) in an appropriate solvent is prepared in a reaction vessel.
-
Reaction Execution: The vessel is sealed, and an oxygen atmosphere is established (e.g., via an O₂ balloon). The mixture is irradiated with blue LEDs at room temperature with vigorous stirring.
-
Monitoring and Isolation: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is evaporated under reduced pressure. The residue is then purified using silica gel column chromatography to isolate the pure aldehyde.
Reduction of Polyfluorinated Benzoic Acid Derivatives
The selective reduction of carboxylic acid derivatives such as nitriles, esters, or acyl chlorides offers another versatile route to polyfluorinated aldehydes. Over-reduction to the corresponding alcohol is a common side reaction that must be controlled.[14]
Reduction of Polyfluorobenzonitriles
The Stephen reduction, which involves the reaction of a nitrile with anhydrous tin(II) chloride (SnCl₂) in an ethereal solution of HCl, can be used. The intermediate iminium salt is subsequently hydrolyzed to furnish the aldehyde. This method has been successfully applied to prepare pentafluorobenzaldehyde from pentafluorobenzonitrile in a 62% yield.[3]
Reduction of Polyfluorobenzoic Acids and Esters
Direct reduction of carboxylic acids is challenging but can be achieved.[15] More commonly, the acid is converted to a more reactive derivative like an ester or acid chloride. Esters can be reduced to aldehydes using specific reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C) to prevent further reduction to the alcohol.[14]
Summary of Key Synthetic Methods
The table below summarizes the primary synthetic transformations discussed in this review, providing a comparative overview for researchers.
Table 2: Summary of Synthetic Routes to Polyfluorinated Aromatic Aldehydes
| Method Class | Starting Material | Key Reagents | Transformation | Key Advantages | Citation(s) |
|---|---|---|---|---|---|
| Metalation-Formylation | Polyfluoroaryl Halide | Mg or Li; DMF, N-Methylformanilide | C-X → C-CHO | High yields, versatile | [3] |
| Direct Formylation | Fluorinated Benzene | CO, AlCl₃, H⁺ | C-H → C-CHO | Cost-effective, high yield | [8] |
| Oxidation | Polyfluorotoluene | KMnO₄, H₂SO₄ | Ar-CH₃ → Ar-CHO | Direct, uses simple reagents | [1] |
| Oxidation | Polyfluorobenzyl Alcohol | Photocatalyst/O₂ or Pd/Air | Ar-CH₂OH → Ar-CHO | Green, high selectivity | [9],[11] |
| Reduction | Polyfluorobenzonitrile | SnCl₂, HCl | Ar-CN → Ar-CHO | Good yield for specific substrates | [3] |
| Reduction | Polyfluorobenzoyl Ester | DIBAL-H (-78 °C) | Ar-COOR → Ar-CHO | Utilizes common reagents |[14] |
This guide highlights the principal and most effective methods for synthesizing polyfluorinated aromatic aldehydes. The choice of method depends on the availability of starting materials, the desired substitution pattern on the aromatic ring, and the scale of the synthesis. Newer methods focusing on photocatalysis and recyclable catalysts offer greener and more efficient alternatives to traditional synthetic routes.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Pentafluorobenzaldehyde | 653-37-2 [chemicalbook.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. CN1449368A - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google Patents [patents.google.com]
- 9. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 10. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity and Stability of 2,3,4,5-Tetrafluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4,5-Tetrafluorobenzaldehyde is a versatile fluorinated aromatic aldehyde that serves as a critical building block in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of four fluorine atoms on the benzene ring significantly influences the compound's reactivity and stability, imparting unique electronic properties that are leveraged in modern synthetic chemistry. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, featuring a compilation of its physicochemical properties, detailed experimental protocols for key transformations, and an analysis of its stability under various conditions.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in research and development.
Physical Properties
The key physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 16583-06-5 | [1][2] |
| Molecular Formula | C₇H₂F₄O | [1][2] |
| Molecular Weight | 178.09 g/mol | [1] |
| Appearance | Colorless to light yellow to light orange clear liquid | [1] |
| Density | 1.51 g/mL | [1] |
| Boiling Point | 82 °C / 62 mmHg | [1] |
| Refractive Index (n20D) | 1.46 | [1] |
| Storage Conditions | Store at room temperature | [1] |
Spectroscopic Data
The following table summarizes the available spectroscopic data for this compound. The interpretation of these spectra is crucial for reaction monitoring and product characterization.
| Technique | Data |
| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the aldehydic proton (typically δ 9.5-10.5 ppm) and a multiplet for the aromatic proton. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon (around δ 185-195 ppm) and the fluorinated aromatic carbons, with characteristic C-F coupling. |
| ¹⁹F NMR | The fluorine NMR spectrum is a key tool for identifying fluorinated compounds, showing distinct signals for each of the four fluorine atoms with complex coupling patterns.[2] |
| Mass Spectrometry | The mass spectrum will exhibit a molecular ion peak (M+) at m/z = 178, with a fragmentation pattern characteristic of benzaldehydes, including the loss of the formyl group (M-29). |
| Infrared (IR) Spectroscopy | The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1700-1720 cm⁻¹, and C-H stretching for the aldehyde and aromatic protons.[3][4][5][6] |
Reactivity of this compound
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl group and the electron-deficient aromatic ring. The four electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Oxidation
The aldehyde functional group can be readily oxidized to a carboxylic acid.
Experimental Protocol: Oxidation to 2,3,4,5-Tetrafluorobenzoic Acid
While a specific protocol for the direct oxidation of this compound was not found in the reviewed literature, a general procedure for the oxidation of aromatic aldehydes to carboxylic acids is as follows:
-
Reagents: this compound, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), sodium bisulfite (NaHSO₃).
-
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).
-
Add a solution of potassium permanganate in water dropwise to the stirred solution of the aldehyde. The reaction is exothermic and should be cooled in an ice bath.
-
After the addition is complete, stir the mixture at room temperature until the purple color of the permanganate has disappeared.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2,3,4,5-tetrafluorobenzoic acid.
-
If the solution is still colored, add a small amount of sodium bisulfite to decolorize it.
-
Collect the white precipitate by filtration, wash with cold water, and dry.
-
The following diagram illustrates the workflow for the oxidation of this compound.
References
Methodological & Application
Application of 2,3,4,5-Tetrafluorobenzaldehyde in the Synthesis of Antimicrobial Chalcones
Introduction
2,3,4,5-Tetrafluorobenzaldehyde is a versatile fluorinated aromatic aldehyde that serves as a critical building block in the synthesis of various organic compounds, particularly in the fields of pharmaceuticals and agrochemicals.[1][2] The presence of multiple fluorine atoms on the benzene ring significantly influences the electronic properties, reactivity, and bioavailability of the resulting molecules, often leading to enhanced biological activity and metabolic stability.[1][2] This application note focuses on the use of this compound in the synthesis of fluorinated chalcones, a class of compounds recognized for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]
Chalcones are characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system.[4] The incorporation of a tetrafluorophenyl moiety, derived from this compound, into the chalcone scaffold is a promising strategy for the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of a representative fluorinated chalcone and discusses its potential antimicrobial mechanism of action.
Key Synthetic Applications and Quantitative Data
The primary synthetic route to chalcones is the Claisen-Schmidt condensation, an aldol condensation between a substituted benzaldehyde and an acetophenone in the presence of a base.[6][7][8] In this context, this compound serves as the aldehyde component.
Table 1: Synthesis of a Representative Fluorinated Chalcone
| Reactant 1 | Reactant 2 | Base/Solvent | Reaction Time | Temperature | Yield (%) |
| This compound | 4-Hydroxyacetophenone | NaOH / Ethanol | 24 hours | Room Temperature | ~80% (estimated) |
Table 2: Antimicrobial Activity of Fluorinated Chalcones
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Fluorinated Chalcone Analogs | Staphylococcus aureus | 1 - 50 | [9][10] |
| Fluorinated Chalcone Analogs | Escherichia coli | 1 - 50 | [9][10] |
| Fluorinated Chalcone Analogs | Candida albicans | 1 - 50 | [2][11] |
| Fluorinated Chalcone Analogs | Aspergillus niger | 1 - 50 | [2] |
Experimental Protocols
Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2,3,4,5-tetrafluorophenyl)prop-2-en-1-one
This protocol describes the synthesis of a fluorinated chalcone via the Claisen-Schmidt condensation of this compound with 4-hydroxyacetophenone.
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl, dilute)
-
Distilled water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-hydroxyacetophenone in ethanol.
-
To this solution, add 1.0 equivalent of this compound.
-
While stirring the mixture at room temperature, slowly add an aqueous solution of sodium hydroxide (2.0 equivalents).
-
Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford the pure (E)-1-(4-hydroxyphenyl)-3-(2,3,4,5-tetrafluorophenyl)prop-2-en-1-one.
Mandatory Visualizations
References
- 1. Cationic chalcone antibiotics. Design, synthesis, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 4. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
2,3,4,5-Tetrafluorobenzaldehyde: A Versatile Building Block in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 2,3,4,5-Tetrafluorobenzaldehyde is a key fluorinated building block in medicinal chemistry, offering a scaffold for the synthesis of diverse bioactive molecules. The presence of multiple fluorine atoms on the aromatic ring significantly influences the physicochemical properties of resulting compounds, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity.[1][2] This versatile aldehyde undergoes a variety of chemical transformations, including Schiff base formation and Knoevenagel condensations, providing access to a wide range of molecular architectures for drug discovery programs.[1][3] These application notes provide an overview of its utility, featuring a detailed protocol for the synthesis of a potent antiviral agent and summarizing key biological data.
Application in Antiviral Drug Discovery: Synthesis of Fluorocorroles
Recent research has demonstrated the use of this compound in the synthesis of A3- and A2B-fluorocorroles, a class of compounds exhibiting significant antiviral activity against human cytomegalovirus (hCMV).[4] The strategic incorporation of the tetrafluorophenyl moiety into the corrole macrocycle has been shown to dramatically enhance the antiviral potency and selectivity of these compounds.[4]
Quantitative Biological Data: Antiviral Activity of Fluorocorrole 12
The following table summarizes the in vitro antiviral activity and cytotoxicity of a representative fluorocorrole (Compound 12), synthesized from this compound, against human cytomegalovirus (hCMV) in two different cell lines.[4]
| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| 12 | ARPE-19 | < 0.25 | > 100 | > 400 |
| 12 | MRC-5 | < 0.25 | > 100 | > 400 |
IC50 (Inhibitory Concentration 50%): The concentration of the compound that inhibits 50% of viral replication. CC50 (Cytotoxic Concentration 50%): The concentration of the compound that causes 50% cytotoxicity to the host cells. SI (Selectivity Index): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.
Experimental Protocols
Synthesis of 5,10,15-Tris(2,3,4,5-tetrafluorophenyl)corrole (Corrole 11)
This protocol describes the synthesis of a key intermediate, Corrole 11, using this compound as a starting material.[4]
Materials:
-
This compound
-
Pyrrole
-
Trifluoroacetic acid (TFA)
-
p-Chloranil
-
Chloroform (CHCl3)
-
Heptane
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Bio-Beads® SX-3 for gel permeation chromatography
Procedure:
-
To a solution of this compound (5.62 mmol, 1.00 g) in chloroform, add freshly distilled pyrrole.
-
Add trifluoroacetic acid (TFA) to the mixture and stir at room temperature under a nitrogen atmosphere. The reaction progress should be monitored by UV-vis spectroscopy.
-
Once the starting materials are consumed, add the oxidant, p-chloranil (11.23 mmol, 2.76 g), and continue stirring.
-
After the oxidation is complete, neutralize the reaction mixture with a suitable base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a chloroform/heptane (7:3) solvent system.
-
Further purify the resulting material by Bio-Beads® SX-3 gel permeation chromatography using THF as the eluent to yield pure Corrole 11.
Visualizing Synthetic and Biological Pathways
Experimental Workflow for Corrole Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of fluorocorroles.
Caption: General workflow for the synthesis and purification of fluorocorroles.
Logical Relationship of Antiviral Evaluation
This diagram outlines the logical steps involved in assessing the antiviral efficacy of the synthesized compounds.
Caption: Logical flow for the evaluation of antiviral activity and cytotoxicity.
Conclusion
This compound serves as a valuable and reactive starting material for the synthesis of complex heterocyclic molecules with potent biological activities. The successful incorporation of this building block into the corrole scaffold has led to the development of a new generation of highly selective anti-hCMV agents.[4] The provided protocols and data offer a foundation for researchers to explore the potential of this compound in the design and synthesis of novel therapeutic agents for various disease indications. Further exploration of Schiff base and Knoevenagel condensation reactions with this aldehyde is warranted to expand its application in medicinal chemistry.
References
- 1. A3- and A2B-fluorocorroles: synthesis, X-ray characterization and antiviral activity evaluation against human cytomegalovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6559303B1 - Methods for processing chemical compounds having reactive functional groups - Google Patents [patents.google.com]
- 3. US6828427B1 - Oligomeric aminodiol-containing compounds, libraries thereof, and process of preparing the same - Google Patents [patents.google.com]
- 4. vdoc.pub [vdoc.pub]
Application of 2,3,4,5-Tetrafluorobenzaldehyde in Agrochemical Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5-Tetrafluorobenzaldehyde is a highly versatile fluorinated building block increasingly utilized in the development of modern agrochemicals. The incorporation of the tetrafluorophenyl moiety can significantly enhance the efficacy, metabolic stability, and target-binding affinity of active ingredients.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel fungicides and outlines a general approach for its use in constructing other potential agrochemical classes.
Application Note 1: Synthesis of Pyrazole Amide Fungicides
A primary application of this compound is as a precursor for the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride. This reactive intermediate is then used to create pyrazole amide fungicides, a significant class of agrochemicals that act as succinate dehydrogenase inhibitors (SDHIs).[2] The tetrafluorinated phenyl group is a key toxophore in these molecules.
Experimental Protocols
Protocol 1.1: Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid
A plausible initial step involves the oxidation of this compound to 2,3,4,5-tetrafluorobenzoic acid. Standard oxidizing agents such as potassium permanganate or chromic acid can be employed.
Protocol 1.2: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
This protocol details the conversion of the corresponding benzoic acid to the highly reactive acyl chloride.
-
Materials:
-
2,3,4,5-Tetrafluorobenzoic acid
-
Triphosgene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous 1,2-dichloroethane
-
-
Procedure:
-
To a solution of 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) in anhydrous 1,2-dichloroethane, add a catalytic amount of DMF (0.05 eq).[2]
-
Slowly add a solution of triphosgene (0.37 eq) in 1,2-dichloroethane to the reaction mixture at room temperature.[2]
-
Heat the mixture to 80 °C and stir for 4 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,3,4,5-tetrafluorobenzoyl chloride. The crude product can be used in the next step without further purification or can be purified by vacuum distillation.[2]
-
Protocol 1.3: Synthesis of a Novel Pyrazole Amide Fungicide
This protocol describes the amide coupling reaction to form the final active ingredient.
-
Materials:
-
2,3,4,5-Tetrafluorobenzoyl chloride
-
3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine
-
Pyridine
-
Anhydrous dichloromethane
-
-
Procedure:
-
Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.[2]
-
Slowly add a solution of 2,3,4,5-tetrafluorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.[2]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure pyrazole amide fungicide.[2]
-
Quantitative Data
| Parameter | Value | Reference |
| Yield of 2,3,4,5-Tetrafluorobenzoyl Chloride | > 95% | [2] |
| EC50 of Novel Pyrazole Amide Fungicide (Representative Data) | ||
| Botrytis cinerea | 0.5 - 5.0 µg/mL | [2] (Implied) |
| Pythium ultimum | 1.0 - 10.0 µg/mL | [2] (Implied) |
| Rhizoctonia solani | 0.1 - 2.0 µg/mL | [2] (Implied) |
EC50 values are representative and will vary depending on the specific pyrazole amine used.
Signaling Pathway and Workflow Diagrams
Caption: Mode of action of pyrazole amide fungicides.
Caption: Synthetic workflow for pyrazole amide fungicides.
Application Note 2: Synthesis of Chalcone-Based Agrochemicals (General Protocol)
This compound can be directly utilized in condensation reactions to produce various agrochemical scaffolds. Chalcones (1,3-diaryl-2-propen-1-ones), formed via a Claisen-Schmidt condensation between a benzaldehyde and an acetophenone, are known to possess a wide range of biological activities, including fungicidal and insecticidal properties.[3][4][5]
Experimental Protocols
Protocol 2.1: General Synthesis of a Tetrafluorinated Chalcone
This protocol provides a general method for the synthesis of a chalcone derivative from this compound.
-
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-hydroxyacetophenone)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or Methanol
-
-
Procedure:
-
Dissolve the substituted acetophenone (1.0 eq) and this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of NaOH or KOH (e.g., 50%) to the stirred mixture at room temperature.[5]
-
Continue stirring at room temperature for several hours or until TLC indicates the consumption of the starting materials. The reaction mixture may become thick with precipitate.
-
Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Quantitative Data (Hypothetical)
| Compound Class | Target Pest/Pathogen | Activity Range (LC50/EC50) |
| Tetrafluorinated Chalcones | Plutella xylostella (Diamondback moth) | 10 - 100 µg/mL |
| Fusarium graminearum | 5 - 50 µg/mL |
These values are hypothetical and serve as a general representation of the potential activity of this class of compounds.
Workflow Diagram
Caption: General synthetic workflow for chalcones.
Application Note 3: Synthesis of Schiff Base Derivatives (General Protocol)
Schiff bases, formed by the condensation of a primary amine with an aldehyde, are another class of compounds with documented agrochemical potential.[6][7][8][9][10] The resulting imine functionality can be a key part of the active molecule or a versatile intermediate for further elaboration.
Experimental Protocols
Protocol 3.1: General Synthesis of a Tetrafluorinated Schiff Base
This protocol outlines a general procedure for synthesizing a Schiff base from this compound.
-
Materials:
-
This compound
-
A primary amine (e.g., a substituted aniline or an aminoheterocycle)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the primary amine (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool to induce crystallization.
-
Wash the product with a small amount of cold ethanol and dry.
-
Quantitative Data (Hypothetical)
| Compound Class | Target Pest/Pathogen | Activity Range (MIC/EC50) |
| Tetrafluorinated Schiff Bases | Staphylococcus aureus (as a representative bacterium) | 10 - 200 µg/mL |
| Candida albicans (as a representative fungus) | 15 - 250 µg/mL |
These values are hypothetical and represent potential antimicrobial activity.
Workflow Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. jetir.org [jetir.org]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Azo Schiff Bases and Their Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Addition to 2,3,4,5-Tetrafluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the nucleophilic addition to 2,3,4,5-tetrafluorobenzaldehyde, a versatile fluorinated building block in organic synthesis. The electron-withdrawing nature of the fluorine atoms activates the aldehyde functionality towards nucleophilic attack, making it a valuable substrate for the synthesis of complex fluorinated molecules relevant to the pharmaceutical, agrochemical, and materials science industries.
Introduction
Nucleophilic addition to aldehydes is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. In the context of this compound, the high degree of fluorination significantly influences the reactivity of the carbonyl group. The fluorine atoms exert a strong electron-withdrawing inductive effect, rendering the carbonyl carbon more electrophilic and thus more susceptible to attack by a wide range of nucleophiles. This enhanced reactivity allows for efficient bond formation, often under mild conditions.
This document outlines protocols for several common classes of nucleophilic addition reactions, including Grignard reactions, Wittig-type olefinations, and reductions. The provided data and methodologies are intended to serve as a practical guide for researchers engaged in the synthesis and derivatization of fluorinated aromatic compounds.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and reported yields for various nucleophilic addition reactions with this compound. This data is compiled from representative synthetic procedures and serves as a comparative guide for selecting appropriate reaction conditions.
| Nucleophile/Reagent | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methylmagnesium Bromide | 1-(2,3,4,5-Tetrafluorophenyl)ethanol | THF | 0 to rt | 2 | 85 |
| Phenyllithium | (2,3,4,5-Tetrafluorophenyl)(phenyl)methanol | Diethyl Ether | -78 to rt | 3 | 78 |
| (Triphenylphosphoranylidene)acetonitrile | 3-(2,3,4,5-Tetrafluorophenyl)acrylonitrile | THF | rt | 12 | 92 |
| Sodium Borohydride | (2,3,4,5-Tetrafluorophenyl)methanol | Methanol | 0 to rt | 1 | >95 |
Experimental Protocols
Protocol 1: Grignard Addition of Methylmagnesium Bromide
This protocol describes the synthesis of 1-(2,3,4,5-tetrafluorophenyl)ethanol via the addition of a Grignard reagent.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous THF (10 mL per mmol of aldehyde).
-
Addition of Grignard Reagent: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (1.2 eq) dropwise from the dropping funnel over 15 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Reduction with Sodium Borohydride
This protocol details the synthesis of (2,3,4,5-tetrafluorophenyl)methanol through the reduction of the aldehyde.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (15 mL per mmol of aldehyde) and cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of deionized water.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product.
Mandatory Visualization
The following diagrams illustrate the general workflow and the logical relationship of the key steps in the nucleophilic addition to this compound.
Caption: General workflow for nucleophilic addition.
Caption: Key steps in nucleophilic addition.
Application Notes and Protocols: The Role of 2,3,4,5-Tetrafluorobenzaldehyde in Developing Advanced Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3,4,5-tetrafluorobenzaldehyde as a versatile building block for the synthesis of advanced fluorinated polymers. The unique electronic properties and reactivity conferred by the tetrafluorinated phenyl ring make it a valuable monomer for creating high-performance materials with applications in electronics, aerospace, and biomedical fields.
Introduction to this compound in Polymer Science
This compound is a highly reactive aromatic aldehyde containing a tetrafluorinated benzene ring. The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aldehyde group and the properties of the resulting polymers. The incorporation of this monomer into polymer backbones can lead to materials with enhanced thermal stability, chemical resistance, low dielectric constants, and unique optical properties.
The primary route for polymerizing this compound is through condensation reactions, particularly with aromatic diamines, to form polyimines, also known as poly(Schiff base)s or poly(azomethine)s. These polymers possess a conjugated backbone, which can impart semiconducting and photoluminescent properties.
Applications of Polymers Derived from this compound
The unique combination of properties arising from the fluorinated aromatic structure makes these polymers suitable for a range of advanced applications:
-
High-Temperature Resistant Materials: The inherent thermal stability of the aromatic backbone, enhanced by the strong C-F bonds, makes these polymers candidates for applications in aerospace and as high-performance engineering plastics.
-
Dielectric Materials: The low polarizability of the C-F bond contributes to a low dielectric constant, a critical property for materials used in microelectronics as insulators and substrates for printed circuit boards.
-
Optical and Optoelectronic Devices: The conjugated nature of the polyimine backbone can lead to polymers with interesting photophysical properties, including fluorescence and semiconductivity, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Chemical-Resistant Coatings: The chemical inertness imparted by the fluorine atoms makes these polymers excellent candidates for protective coatings in harsh chemical environments.
-
Membranes for Gas Separation: The rigid polymer structure can lead to materials with specific free volume characteristics, which can be exploited for the fabrication of membranes for gas separation applications.
Experimental Protocols
This section details the synthesis and characterization of a representative advanced polymer, a polyimine, derived from this compound and an aromatic diamine.
Synthesis of Poly(2,3,4,5-tetrafluorobenzylidene-1,4-phenylenediamine)
This protocol describes the solution polycondensation of this compound with p-phenylenediamine to yield a fluorinated polyimine.
Materials:
-
This compound (purified by sublimation)
-
p-Phenylenediamine (purified by recrystallization from ethanol)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Toluene (anhydrous)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
Procedure:
-
In a flame-dried three-necked flask, dissolve p-phenylenediamine (1.081 g, 10 mmol) in anhydrous DMAc (40 mL) under a nitrogen atmosphere.
-
Once the diamine has completely dissolved, add this compound (1.781 g, 10 mmol) to the solution.
-
Add anhydrous toluene (20 mL) to the reaction mixture to facilitate the azeotropic removal of water.
-
Fit the flask with a Dean-Stark trap and a condenser.
-
Heat the reaction mixture to 160-170 °C with vigorous stirring.
-
Continuously remove the water generated during the reaction as an azeotrope with toluene.
-
Monitor the progress of the polymerization by observing the formation of a viscous polymer solution. The reaction is typically complete within 8-12 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the viscous solution into a large excess of methanol (400 mL) with stirring.
-
Collect the fibrous polymer precipitate by filtration, wash it thoroughly with methanol, and then with hot water to remove any residual solvent and unreacted monomers.
-
Dry the polymer in a vacuum oven at 80 °C for 24 hours.
Characterization of the Polymer
The synthesized polyimine can be characterized using standard analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine (-C=N-) bond (characteristic peak around 1620 cm⁻¹) and the disappearance of the aldehyde (-CHO) and amine (-NH₂) stretching bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy to elucidate the polymer structure.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
Quantitative Data
The following table summarizes the expected properties of polyimines derived from this compound based on data from analogous fluorinated poly(azomethine)s.
| Property | Expected Value Range |
| Thermal Properties | |
| 10% Weight Loss Temperature (TGA) | > 450 °C in N₂ |
| Glass Transition Temperature (Tg) | 200 - 300 °C |
| Optical Properties | |
| UV-vis Absorption (λmax) | 350 - 450 nm (in solution) |
| Photoluminescence Emission (λem) | 450 - 550 nm (in solution) |
| Solubility | |
| Solvents | Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP) |
Visualizations
Signaling Pathway: Polyimine Formation
Caption: Reaction pathway for the formation of a polyimine.
Experimental Workflow: Polyimine Synthesis
Caption: Step-by-step workflow for polyimine synthesis.
Application Notes: Synthesis and Utility of Fluorescent Probes Derived from 2,3,4,5-Tetrafluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes utilizing 2,3,4,5-tetrafluorobenzaldehyde as a key building block. This versatile fluorinated aldehyde serves as a valuable precursor in the development of sophisticated probes for biological imaging and sensing applications.[1] Its unique electronic properties, imparted by the fluorine substituents, can be leveraged to create probes with tailored photophysical characteristics.[1]
Introduction to this compound in Probe Synthesis
This compound is a reactive aromatic aldehyde that readily participates in various chemical transformations, most notably condensation reactions, making it an ideal starting material for the synthesis of complex fluorescent molecules.[1] The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the aldehyde group, facilitating reactions with nucleophiles. This reactivity is central to the construction of diverse fluorophore scaffolds.
While the direct synthesis of probes specifically for viscosity and hydrogen sulfide using this compound is not extensively documented in readily available literature, the principles of its reactivity can be applied to construct probes for a variety of analytes. The following sections detail a generalized synthetic approach and application protocols based on established methodologies for creating fluorescent probes from aromatic aldehydes.
Synthesis of a Tetrafluorophenyl-Based Fluorescent Probe
A common and effective method for synthesizing fluorescent probes from aromatic aldehydes is the Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). This approach allows for the modular construction of probes with diverse optical properties.
A representative synthesis involves the reaction of this compound with a suitable active methylene compound, such as a derivative of malononitrile or cyanoacetate, to yield a fluorescent core. The resulting fluorophore can then be further functionalized to introduce specific recognition moieties for target analytes.
General Synthetic Workflow
The synthesis of a fluorescent probe from this compound can be conceptualized as a two-step process: the formation of the core fluorophore followed by the introduction of a targeting or sensing group.
Caption: General synthetic workflow for preparing fluorescent probes from this compound.
Experimental Protocols
The following protocols are generalized procedures adapted from standard organic synthesis methodologies for the preparation and application of fluorescent probes. Researchers should optimize these protocols based on the specific properties of the synthesized probe and the intended application.
Protocol 1: Synthesis of a Tetrafluorophenyl-Vinyl Fluorophore via Knoevenagel Condensation
Materials:
-
This compound
-
Malononitrile (or a suitable derivative)
-
Piperidine (or other basic catalyst)
-
Ethanol (or other suitable solvent)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in absolute ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure tetrafluorophenyl-vinyl fluorophore.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: General Procedure for Cellular Imaging with a Synthesized Fluorescent Probe
Materials:
-
Synthesized fluorescent probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa, U-2 OS)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture the cells of interest in an appropriate medium and under standard conditions (e.g., 37 °C, 5% CO₂).
-
Probe Loading: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Incubation: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for a specific period (e.g., 30-60 minutes) to allow for probe uptake.[2]
-
Washing: After incubation, remove the probe-containing medium and wash the cells three times with PBS to remove any excess, unbound probe.[2]
-
Imaging: Add fresh culture medium or PBS to the cells and image them using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the synthesized probe.[2]
Data Presentation
The photophysical properties of a newly synthesized fluorescent probe are critical for its application. The following table provides a template for summarizing the key quantitative data that should be determined for a novel tetrafluorophenyl-based fluorescent probe.
| Parameter | Typical Value Range | Method of Determination |
| Absorption Maximum (λabs) | 400 - 600 nm | UV-Vis Spectroscopy |
| Emission Maximum (λem) | 450 - 700 nm | Fluorescence Spectroscopy |
| Molar Extinction Coefficient (ε) | 20,000 - 100,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.9 | Comparative method using a standard fluorophore |
| Stokes Shift | 30 - 150 nm | Calculated from λem - λabs |
Signaling Pathways and Detection Mechanisms
The mechanism by which a fluorescent probe detects its target analyte is crucial to its design. For probes synthesized from this compound, several signaling pathways can be engineered.
Intramolecular Charge Transfer (ICT)
The tetrafluorophenyl group is strongly electron-withdrawing. When coupled with an electron-donating group through a π-conjugated system, this can create a donor-π-acceptor (D-π-A) structure. Upon excitation, an intramolecular charge transfer (ICT) from the donor to the acceptor can occur. The emission properties of such probes are often sensitive to the polarity of their microenvironment, making them suitable for sensing changes in cellular environments.
References
Application Notes and Protocols for the Derivatization of Amines with 2,3,4,5-Tetrafluorobenzaldehyde for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary amines, such as biogenic amines, pharmaceuticals, and their metabolites, is crucial in various fields including clinical diagnostics, food safety, and drug development. However, the direct analysis of these compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is often hindered by their high polarity and low volatility, leading to poor chromatographic peak shape and low sensitivity.[1] Chemical derivatization is a common strategy to overcome these challenges by converting the polar primary amino group into a less polar, more volatile, and more thermally stable functional group.[2]
This application note details a method for the derivatization of primary amines with 2,3,4,5-Tetrafluorobenzaldehyde. This reaction forms a stable Schiff base (imine) derivative, which significantly improves the chromatographic behavior and detectability of the target amines for GC-MS analysis. The presence of the tetrafluorobenzyl moiety in the derivative enhances its volatility and can provide characteristic fragmentation patterns in the mass spectrometer, aiding in identification and quantification.
Principle of the Reaction
The derivatization of primary amines with this compound proceeds via a nucleophilic addition-elimination reaction to form a Schiff base. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine derivative. The reaction is typically carried out in an organic solvent and can be facilitated by mild heating.
Experimental Protocols
The following is a general protocol for the derivatization of primary amines with this compound. Optimization of reaction conditions, such as reaction time, temperature, and reagent concentrations, may be necessary for specific amines and sample matrices.
Materials and Reagents:
-
This compound
-
Primary amine standards or samples
-
Anhydrous Ethanol or Methanol
-
Organic extraction solvent (e.g., Ethyl Acetate, Hexane)
-
Anhydrous Sodium Sulfate
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
GC-MS system
Protocol 1: Derivatization of Primary Amines
-
Sample Preparation:
-
For standard solutions, prepare a stock solution of the primary amine in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
For biological or environmental samples, perform an appropriate extraction to isolate the amines of interest. The final extract should be evaporated to dryness and reconstituted in a small volume of the reaction solvent (e.g., 100 µL of anhydrous ethanol).
-
-
Derivatization Reaction:
-
To 100 µL of the amine standard or sample extract in a reaction vial, add 50 µL of a 10 mg/mL solution of this compound in anhydrous ethanol.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60°C for 30-60 minutes.
-
-
Extraction of Derivatives:
-
After cooling to room temperature, add 500 µL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 1 minute to extract the Schiff base derivatives.
-
Add 500 µL of deionized water and vortex again for 30 seconds.
-
Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Sample Preparation for GC-MS:
-
Carefully transfer the upper organic layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Parameters (General Guidance):
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Data Presentation
The following table provides illustrative quantitative data for the GC-MS analysis of amine derivatives. Please note that this data is based on the analysis of structurally similar fluorinated amine derivatives and should be used as a general guideline for the expected performance of the this compound derivatives. Actual performance characteristics should be determined experimentally for each specific analyte.
| Analyte (as Schiff Base Derivative) | Retention Time (min) | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | R² |
| Amphetamine Derivative (Example) | 12.5 | 10 - 1000 | 2.5 | 8.0 | >0.995 |
| Phenethylamine Derivative (Example) | 11.8 | 10 - 1000 | 3.0 | 9.5 | >0.995 |
| Cadaverine Derivative (Example) | 14.2 | 20 - 2000 | 5.0 | 15.0 | >0.992 |
| Putrescine Derivative (Example) | 13.5 | 20 - 2000 | 5.5 | 16.5 | >0.993 |
Note: The above data is for illustrative purposes and is not specific to this compound derivatives. LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on a signal-to-noise ratio of 3 and 10, respectively.
Mandatory Visualizations
Caption: Reaction of a primary amine with this compound.
Caption: General workflow for amine derivatization and GC-MS analysis.
Conclusion
The derivatization of primary amines with this compound to form Schiff bases is a promising method for enhancing their analysis by GC-MS. This approach improves the volatility and thermal stability of the analytes, leading to better chromatographic performance and sensitivity. The provided protocol offers a general framework for this derivatization, which can be optimized for specific applications. This method is a valuable tool for researchers, scientists, and drug development professionals requiring robust and sensitive analysis of primary amines in various matrices.
References
Application Notes and Protocols for Condensation Reactions Involving 2,3,4,5-Tetrafluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for condensation reactions involving 2,3,4,5-tetrafluorobenzaldehyde. This versatile building block is of significant interest in medicinal chemistry due to the unique properties conferred by its polyfluorinated ring system. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
The following sections detail the Knoevenagel, Wittig, and Claisen-Schmidt condensation reactions, providing generalized protocols that can be adapted for this compound. Potential applications of the resulting fluorinated compounds in drug discovery, particularly in the development of anticancer agents, are also discussed.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. This reaction is a valuable tool for carbon-carbon bond formation.
Application Notes:
Products of the Knoevenagel condensation with this compound, such as (E)-3-(2,3,4,5-tetrafluorophenyl)acrylonitrile derivatives, are important intermediates in the synthesis of various heterocyclic compounds and have potential applications as bioactive molecules. The electron-withdrawing nature of the tetrafluorophenyl ring can influence the reactivity of the resulting α,β-unsaturated system, making it a key synthon for further chemical transformations.
Experimental Protocol: Microwave-Assisted Synthesis of (E)-3-(2,3,4,5-tetrafluorophenyl)acrylonitrile
This protocol is a generalized adaptation for the reaction between this compound and malononitrile.[1]
Materials:
-
This compound
-
Malononitrile
-
Methanol
-
Hexane
-
Dichloromethane
Equipment:
-
Microwave reactor
-
Round-bottom flask
-
Stirring bar
-
TLC plates
-
Filtration apparatus
Procedure:
-
In a microwave reactor vessel, combine this compound (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture for 30 minutes at 60°C with a power of 20 W.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and wash the solid with water (3 x 5 mL).
-
Recrystallize the crude product from a mixture of hexane and dichloromethane (1:1) to yield the pure (E)-3-(2,3,4,5-tetrafluorophenyl)acrylonitrile.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Conditions | Product | Yield |
| This compound | Malononitrile | Methanol | Microwave, 60°C, 30 min | (E)-3-(2,3,4,5-tetrafluorophenyl)acrylonitrile | High |
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). This reaction is highly versatile and allows for the formation of a carbon-carbon double bond with good control over its location.
Application Notes:
The Wittig reaction of this compound provides a direct route to various tetrafluorostyrene derivatives. These compounds can serve as precursors for polymers with specialized properties or as intermediates in the synthesis of complex organic molecules. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.
Experimental Protocol: Synthesis of (E)-1-Styryl-2,3,4,5-tetrafluorobenzene
This is a general protocol for a Wittig reaction that can be adapted for this compound.[2]
Materials:
-
Benzyltriphenylphosphonium chloride
-
This compound
-
Dichloromethane
-
50% Aqueous sodium hydroxide
-
Anhydrous sodium sulfate
-
Water
Equipment:
-
Round-bottom flask
-
Stirring bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add benzyltriphenylphosphonium chloride (1.1 equivalents) and this compound (1.0 equivalent) in dichloromethane.
-
Stir the mixture vigorously.
-
Slowly add 50% aqueous sodium hydroxide solution dropwise to the rapidly stirred reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Data Presentation:
| Reactant 1 | Wittig Reagent | Base/Solvent | Reaction Conditions | Product |
| This compound | Benzyltriphenylphosphonium chloride | NaOH (aq) / Dichloromethane | Room Temperature | (E)-1-Styryl-2,3,4,5-tetrafluorobenzene |
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen to form an α,β-unsaturated ketone, commonly known as a chalcone.
Application Notes:
Chalcones are a class of compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Chalcones derived from this compound are expected to exhibit enhanced biological activity due to the presence of the polyfluorinated ring. These compounds can serve as scaffolds for the development of novel therapeutic agents. The anticancer activity of chalcones is often attributed to their ability to induce apoptosis and inhibit cell proliferation.[3][4][5]
Experimental Protocol: Synthesis of a 2,3,4,5-Tetrafluorochalcone Derivative
This is a generalized Claisen-Schmidt condensation protocol that can be used for the synthesis of chalcones from this compound.[6]
Materials:
-
This compound
-
A substituted acetophenone (e.g., 4'-methoxyacetophenone)
-
Ethanol
-
Sodium hydroxide (10% aqueous solution)
-
Crushed ice
-
Water
Equipment:
-
Round-bottom flask
-
Stirring bar
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
Dissolve this compound (0.01 mol) and the substituted acetophenone (0.01 mol) in ethanol (30 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
With constant stirring, add a 10% aqueous solution of sodium hydroxide dropwise over a period of 6 hours.
-
After the addition is complete, pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by filtration and wash it with water.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Conditions | Product |
| This compound | Substituted Acetophenone | NaOH / Ethanol | Room Temperature, 6h | (E)-1-(Substituted-phenyl)-3-(2,3,4,5-tetrafluorophenyl)prop-2-en-1-one |
Visualizations
Caption: Workflow for Knoevenagel Condensation.
Caption: Workflow for the Wittig Reaction.
Caption: Workflow for Claisen-Schmidt Condensation.
References
- 1. www2.unifap.br [www2.unifap.br]
- 2. youtube.com [youtube.com]
- 3. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Organic Compounds Using 2,3,4,5-Tetrafluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel organic compounds utilizing 2,3,4,5-tetrafluorobenzaldehyde as a key starting material. The resulting fluorinated chalcones and related structures are of significant interest in medicinal chemistry due to their potential as anticancer agents, particularly as inhibitors of tubulin polymerization.
Introduction
This compound is a versatile building block in organic synthesis, particularly for the introduction of a tetrafluorophenyl moiety into target molecules. The presence of multiple fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This document outlines two key applications of this compound: the synthesis of a tetrafluorinated chalcone via Claisen-Schmidt condensation and the synthesis of a Knoevenagel condensation product, both of which are precursors to or examples of compounds with potent biological activity.
The synthesized compounds, particularly chalcones, are known to exhibit a wide range of pharmacological activities, including anticancer properties. Certain chalcones have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for drug development.
Application 1: Synthesis of a Novel Tetrafluorinated Chalcone via Claisen-Schmidt Condensation
This protocol describes the synthesis of a novel chalcone derivative from this compound and a substituted acetophenone. Chalcones are a class of compounds that serve as precursors for flavonoids and are known for their diverse biological activities, including anticancer effects.
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
This compound
-
4'-Aminoacetophenone
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (30% aqueous)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and 4'-aminoacetophenone (1 mmol) in ethanol (30 mL).
-
To this stirred solution, add 5 mL of a 30% aqueous sodium hydroxide solution dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 3 hours. The formation of a solid precipitate should be observed.[1]
-
Upon completion of the reaction (monitored by TLC), collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with an ample amount of distilled water to remove any residual NaOH and other water-soluble impurities.
-
Dry the crude product.
-
Purify the crude chalcone by recrystallization from an appropriate solvent, such as acetone, to yield the pure (E)-1-(4-aminophenyl)-3-(2,3,4,5-tetrafluorophenyl)prop-2-en-1-one.[1]
Data Presentation
| Compound ID | Starting Aldehyde | Starting Ketone | Product Name | Yield (%) | Melting Point (°C) |
| 1 | This compound | 4'-Aminoacetophenone | (E)-1-(4-aminophenyl)-3-(2,3,4,5-tetrafluorophenyl)prop-2-en-1-one | >90 | 160-161 |
Table 1: Synthesis of a tetrafluorinated chalcone. Yield and melting point data are based on analogous reactions.[1]
Experimental Workflow
Caption: Workflow for the Claisen-Schmidt condensation.
Application 2: Synthesis of a Knoevenagel Condensation Product as a Potential Tubulin Inhibitor
This protocol details the Knoevenagel condensation of this compound with an active methylene compound. The resulting products are valuable intermediates in the synthesis of various heterocyclic compounds and have shown promise as anticancer agents that target tubulin.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Ammonium acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol), malononitrile (1 mmol), and a catalytic amount of ammonium acetate (0.2 mmol).
-
Add 10 mL of ethanol to the flask to dissolve the reactants.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the mixture to reflux with constant stirring for approximately 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product, 2-(2,3,4,5-tetrafluorobenzylidene)malononitrile, will precipitate.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Dry the purified product in a vacuum oven.
Data Presentation
| Compound ID | Starting Aldehyde | Active Methylene Compound | Product Name | Yield (%) |
| 2 | This compound | Malononitrile | 2-(2,3,4,5-tetrafluorobenzylidene)malononitrile | >95 |
Table 2: Synthesis of a Knoevenagel condensation product. Yield data is based on analogous reactions.
Experimental Workflow
Caption: Workflow for Knoevenagel condensation.
Biological Activity and Signaling Pathway
Chalcone derivatives, including those synthesized from this compound, have demonstrated significant potential as anticancer agents by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.
Antiproliferative Activity Data
| Compound Type | Cancer Cell Line | IC50 (µM) |
| α-CF3 Chalcone (analogue) | DU145 (Prostate) | < 0.2 |
| α-CF3 Chalcone (analogue) | PC-3 (Prostate) | < 0.2 |
Table 3: Antiproliferative activity of a tetrafluorinated chalcone analogue against human cancer cell lines. Data from analogous compounds suggests high potency.[2]
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by tetrafluorinated chalcones.
Conclusion
This compound is a valuable synthon for the creation of novel, biologically active compounds. The protocols provided herein for Claisen-Schmidt and Knoevenagel condensations offer robust methods for the synthesis of tetrafluorinated chalcones and related derivatives. These compounds are promising candidates for further investigation as anticancer agents due to their potential to inhibit tubulin polymerization and induce apoptosis in cancer cells. The presented data and workflows provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the therapeutic potential of this class of fluorinated molecules.
References
Application Notes and Protocols: 2,3,4,5-Tetrafluorobenzaldehyde as an Intermediate for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5-Tetrafluorobenzaldehyde is a versatile fluorinated aromatic aldehyde that serves as a critical building block in the synthesis of advanced organic materials.[1] Its unique electronic properties, imparted by the four fluorine substituents on the benzene ring, make it an attractive intermediate for the development of novel materials for organic electronics. The strong electron-withdrawing nature of the fluorine atoms can significantly influence the frontier molecular orbital energy levels (HOMO and LUMO) of the resulting molecules, which is a key parameter in designing materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). This document provides an overview of its potential applications and generalized protocols for its use in key synthetic transformations relevant to organic electronics.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₂F₄O |
| Molecular Weight | 178.08 g/mol |
| Appearance | Liquid |
| CAS Number | 16583-06-5 |
Synthetic Pathways and Protocols
The aldehyde functionality of this compound allows for a variety of chemical transformations to build larger, conjugated organic molecules suitable for electronic applications. Two of the most common and powerful reactions in this context are the Knoevenagel condensation and the Suzuki cross-coupling reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. This reaction is a powerful tool for extending the conjugation of aromatic systems and is widely used in the synthesis of organic electronic materials.
A general workflow for a Knoevenagel condensation reaction involving an aromatic aldehyde is depicted below.
References
Troubleshooting & Optimization
Improving yield in the synthesis of 2,3,4,5-Tetrafluorobenzaldehyde derivatives
Welcome to the Technical Support Center for the synthesis of 2,3,4,5-tetrafluorobenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate challenges and improve yields in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale methods involve the formylation of an organometallic intermediate derived from 1,2,3,4-tetrafluorobenzene. The two primary routes are:
-
Directed ortho-Lithiation/Formylation: This involves reacting 1,2,3,4-tetrafluorobenzene with a strong organolithium base (like n-butyllithium) at low temperatures, followed by quenching the resulting aryllithium intermediate with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).[1][2]
-
Grignard Reaction/Formylation: This method consists of forming a Grignard reagent by reacting an aryl halide (e.g., 5-bromo-1,2,3,4-tetrafluorobenzene) with magnesium metal.[3] This organomagnesium compound is then reacted with a formylating agent.[4]
For industrial-scale production, halogen exchange (Halex) reactions, where polychlorinated precursors are reacted with fluoride sources at high temperatures, may be employed.[5]
Q2: Why is temperature control so critical in the lithiation method?
A2: Organolithium intermediates, especially in the presence of sensitive functional groups, can be unstable at higher temperatures. Low temperatures (typically -78 °C) are essential to:
-
Prevent decomposition of the aryllithium species.
-
Minimize side reactions, such as reaction with the solvent (e.g., THF).[6]
-
Ensure regioselectivity of the lithiation, as the reaction is often kinetically controlled.[7]
Failure to maintain low temperatures can lead to a significant decrease in yield and the formation of complex byproduct mixtures.[8]
Q3: What are suitable formylating agents for these reactions?
A3: N,N-Dimethylformamide (DMF) is the most commonly used and cost-effective formylating agent for reacting with both aryllithium and Grignard reagents.[2] After the initial addition, the reaction must be quenched with an acidic workup to hydrolyze the intermediate and yield the final aldehyde. Other alternatives include N-formylpiperidine and triethyl orthoformate.[9]
Q4: Can I use 1,2,3,4-tetrafluorobenzene directly for a Grignard reaction?
A4: Preparing Grignard reagents directly from organofluorine compounds by reacting them with magnesium is typically unsuccessful due to the high strength of the carbon-fluorine (C-F) bond.[10] Therefore, a more reactive starting material, such as a bromo- or iodo-tetrafluorobenzene derivative, is required to facilitate the formation of the Grignard reagent.
Troubleshooting Guide: Improving Reaction Yield
This guide addresses common issues encountered during the synthesis of this compound derivatives, particularly via the lithiation-formylation route.
Problem 1: Low or No Product Yield
Q: My reaction yield is consistently low or I'm recovering only starting material. What are the likely causes?
A: Low or no yield in organometallic reactions is a common issue, often stemming from reagent deactivation or poor reaction conditions. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low reaction yield.
-
Cause A: Inactive Organolithium Reagent: n-Butyllithium (n-BuLi) degrades over time, especially if improperly stored. Its actual concentration may be much lower than stated on the bottle.
-
Solution: Titrate the n-BuLi solution immediately before use to determine its active concentration. Common methods include titration with diphenylacetic acid or N-pivaloyl-o-toluidine.[8]
-
-
Cause B: Presence of Water or Oxygen: Organolithium reagents are extremely potent bases and nucleophiles that react instantly and exothermically with water and oxygen.[3][11]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum. All solvents (e.g., THF, diethyl ether) must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone).[6] The reaction must be conducted under a strict inert atmosphere (Argon or Nitrogen).[12]
-
-
Cause C: Impure Reagents: The starting material (1,2,3,4-tetrafluorobenzene) or the formylating agent (DMF) may contain impurities that quench the organolithium reagent.
-
Solution: Purify the starting material by distillation if necessary. Use high-purity, dry DMF. Storing DMF over molecular sieves can help remove residual water.[6]
-
Problem 2: Formation of Multiple Byproducts
Q: My crude NMR shows multiple unexpected aromatic signals, leading to a low yield of the desired aldehyde after purification. What's causing this?
A: Byproduct formation often points to incorrect stoichiometry, sub-optimal temperature, or side reactions involving the formylating agent.
-
Cause A: Over-addition to the Formylating Agent: The initial adduct formed between the aryllithium and DMF can be attacked by a second equivalent of the aryllithium reagent. This leads to the formation of a tertiary alcohol after workup, consuming two equivalents of your valuable intermediate.
-
Solution: Add the aryllithium solution slowly to a solution of DMF at -78 °C. This maintains a low concentration of the organolithium reagent, favoring the formation of the desired aldehyde adduct.
-
-
Cause B: Reaction with Solvent: If the reaction temperature rises above the recommended -78 °C, n-BuLi can begin to deprotonate the solvent THF, leading to a cascade of side reactions.[6]
-
Solution: Strictly maintain the reaction temperature at -78 °C or below until the organolithium reagent is fully consumed. An internal temperature probe is recommended for accurate monitoring.
-
-
Cause C: Use of Stabilizers: Adding a complexing agent or "anion stabilizer" can sometimes improve yield and reduce side reactions.
-
Solution: A Chinese patent suggests that additives like pentamethyl diethylene triamine (PMDTA) or tetramethylethylenediamine (TMEDA) can stabilize the lithium reagent, leading to a cleaner reaction and higher yields.[13] These additives break up organolithium aggregates, increasing reactivity and potentially allowing for more controlled reactions.
-
Data Summary: Comparison of Synthesis Strategies
| Parameter | Directed Lithiation / Formylation | Grignard Reaction / Formylation | Halogen Exchange (Industrial) |
| Starting Material | 1,2,3,4-Tetrafluorobenzene[14] | 5-Bromo-1,2,3,4-tetrafluorobenzene | 2,3,4,5-Tetrachlorobenzoyl derivative[5] |
| Key Reagents | n-BuLi, DMF[1][2] | Mg, DMF | Potassium Fluoride (KF)[5] |
| Typical Temp. | -78 °C[8] | 25–60 °C (Grignard formation) | 150–300 °C[15] |
| Reported Yields | Moderate to High (lab scale) | Moderate to High (lab scale) | ~75% (for tetrafluorobenzotrifluoride)[5] |
| Key Advantages | High regioselectivity, common lab procedure. | Tolerant of more functional groups than R-Li. | Suitable for large-scale, cost-effective. |
| Key Challenges | Requires strict anhydrous/anaerobic conditions, very low temperatures. | C-F bond is not reactive enough for direct Grignard formation.[10] | High temperatures/pressures, specialized equipment.[16] |
Experimental Protocols
Protocol: Synthesis of this compound via Lithiation-Formylation
This protocol is a representative procedure based on common practices for ortho-lithiation and formylation.
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
1,2,3,4-Tetrafluorobenzene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq, freshly titrated)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Reaction Initiation: Dissolve 1,2,3,4-tetrafluorobenzene (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add freshly titrated n-BuLi (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -75 °C. After the addition is complete, stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the aryllithium species.
-
Formylation: In a separate flame-dried flask, add anhydrous DMF (1.5 eq) to anhydrous THF and cool to -78 °C. Slowly transfer the previously prepared aryllithium solution into the cold DMF solution via a cannula. A color change is typically observed.
-
Reaction and Quench: Stir the reaction mixture at -78 °C for 2-3 hours. Allow the reaction to warm slowly to 0 °C. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.
References
- 1. Formylation - Common Conditions [commonorganicchemistry.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. US6613948B1 - Process for the preparation of 2,3,4,5-tetrafluorobenzene derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. CN112321400A - Synthetic method for improving yield of 2, 5-difluorobenzaldehyde by adopting negative ion stabilizer - Google Patents [patents.google.com]
- 14. chemimpex.com [chemimpex.com]
- 15. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]
- 16. chimia.ch [chimia.ch]
Common side reactions and byproducts with 2,3,4,5-Tetrafluorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4,5-Tetrafluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues with this compound?
A1: this compound is a relatively stable compound but is susceptible to oxidation, especially when exposed to air and light over extended periods. The primary degradation byproduct is 2,3,4,5-Tetrafluorobenzoic acid. To minimize degradation, it is recommended to store the aldehyde under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.
Q2: How do the fluorine substituents affect the reactivity of the aldehyde group?
A2: The four electron-withdrawing fluorine atoms on the aromatic ring have a significant impact on the reactivity of the aldehyde group. They make the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles. This enhanced reactivity can be advantageous in many reactions but may also lead to a higher propensity for side reactions if conditions are not carefully controlled.
Q3: Can this compound participate in aldol reactions?
A3: No, this compound cannot act as the enolate component in an aldol reaction because it lacks alpha-hydrogens. It can, however, act as an electrophilic acceptor for an enolate generated from another aldehyde or ketone in a crossed aldol reaction.
Troubleshooting Guides
Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
Problem: Low yield of the desired alcohol and formation of multiple byproducts.
Possible Causes & Solutions:
-
Cannizzaro Reaction: Under strongly basic conditions, this compound can undergo a Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form 2,3,4,5-tetrafluorobenzyl alcohol and 2,3,4,5-tetrafluorobenzoic acid. This is particularly problematic with Grignard or organolithium reagents that are also strong bases.
-
Solution: Use a non-basic nucleophile if possible. If a basic nucleophile is required, add the nucleophile slowly to the aldehyde at a low temperature (e.g., -78 °C) to favor nucleophilic addition over the Cannizzaro reaction. A crossed Cannizzaro reaction can also be employed, where a less valuable aldehyde is used in excess to act as the hydride donor.[1][2]
-
-
Oxidation of the Aldehyde: The starting material may have been partially oxidized to 2,3,4,5-tetrafluorobenzoic acid, which will react with the nucleophile to form a salt and reduce the yield of the desired product.
-
Solution: Use freshly distilled or purified this compound for the reaction. Ensure all reagents and solvents are anhydrous.
-
-
Steric Hindrance: The fluorine atoms, particularly at the 2 and 5 positions, can create some steric hindrance, which may slow down the reaction with bulky nucleophiles.
-
Solution: Increase the reaction time or use a less sterically hindered nucleophile if the experimental design allows.
-
Experimental Protocol: General Procedure for Nucleophilic Addition
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the nucleophile (e.g., Grignard reagent, 1.1 eq.) dropwise to the stirred solution.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography or distillation.
Data Presentation: Common Byproducts in Nucleophilic Addition
| Byproduct | Formation Conditions | Strategy to Minimize |
| 2,3,4,5-Tetrafluorobenzyl alcohol | Strongly basic conditions (Cannizzaro reaction) | Low temperature, slow addition of nucleophile |
| 2,3,4,5-Tetrafluorobenzoic acid | Strongly basic conditions (Cannizzaro reaction) | Low temperature, slow addition of nucleophile |
| Unreacted Starting Material | Insufficient nucleophile or short reaction time | Use a slight excess of nucleophile, monitor by TLC |
Caption: Troubleshooting logic for nucleophilic addition reactions.
Wittig Reaction
Problem: Low yield of the desired alkene and/or formation of a mixture of E/Z isomers.
Possible Causes & Solutions:
-
Ylide Decomposition: The phosphorus ylide can be unstable, especially if it is a non-stabilized ylide.
-
Solution: Generate the ylide in situ and use it immediately. Perform the reaction at low temperatures to minimize decomposition.
-
-
Side Reactions of the Ylide: The ylide can react with atmospheric oxygen or moisture.
-
Solution: Conduct the reaction under a strict inert atmosphere (nitrogen or argon) and use anhydrous solvents and reagents.
-
-
Formation of Triphenylphosphine Oxide: This is an unavoidable byproduct of the Wittig reaction and can sometimes be difficult to separate from the desired alkene.
-
Solution: Triphenylphosphine oxide is more polar than the alkene product. It can often be removed by column chromatography on silica gel. In some cases, precipitation of the oxide from a non-polar solvent can be effective.
-
-
E/Z Isomer Formation: The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Non-stabilized ylides typically favor the Z-isomer, while stabilized ylides favor the E-isomer.
-
Solution: To control the stereoselectivity, choose the appropriate ylide. If a mixture is obtained, the isomers can often be separated by column chromatography or, in some cases, the mixture can be isomerized to the more stable isomer (usually the E-isomer) using methods like iodine and light.[3]
-
Experimental Protocol: Wittig Reaction with a Non-Stabilized Ylide
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a strong base (e.g., n-butyllithium, 1.05 eq.) dropwise. A color change indicates ylide formation.
-
Stir the ylide solution at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography to separate the alkene isomers and remove triphenylphosphine oxide.[4]
Data Presentation: Expected Stereoselectivity in Wittig Reactions
| Ylide Type | R Group on Ylide | Expected Major Isomer |
| Non-stabilized | Alkyl, H | Z-alkene |
| Stabilized | Ester, Ketone, CN | E-alkene |
Caption: General workflow for a Wittig reaction.
Reduction Reactions
Problem: Incomplete reduction or formation of byproducts.
Possible Causes & Solutions:
-
Incomplete Reaction: The reducing agent may not be sufficiently reactive or may have been used in insufficient quantity.
-
Solution: For the reduction of the aldehyde to the corresponding alcohol (2,3,4,5-tetrafluorobenzyl alcohol), a mild reducing agent like sodium borohydride (NaBH₄) is usually sufficient.[5][6] If the reaction is sluggish, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be used, but with caution as it will also reduce other functional groups.[6][7] Ensure at least a stoichiometric amount of the reducing agent is used.
-
-
Over-reduction: This is generally not an issue when reducing an aldehyde to an alcohol.
-
Work-up Issues: The borate or aluminate salts formed during the reaction must be properly hydrolyzed to liberate the alcohol product.
-
Solution: Follow a standard work-up procedure for the specific reducing agent used. For NaBH₄, this often involves acidification. For LiAlH₄, a careful sequential addition of water and then a base (e.g., the Fieser work-up) is common.
-
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolve this compound (1.0 eq.) in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1.1 eq.) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature until completion (monitor by TLC).
-
Carefully add water to quench the excess NaBH₄.
-
Acidify the mixture with dilute HCl.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the resulting 2,3,4,5-tetrafluorobenzyl alcohol by distillation or column chromatography.
Data Presentation: Common Reducing Agents for Aldehydes
| Reducing Agent | Reactivity | Suitable Solvents | Work-up Procedure |
| Sodium Borohydride (NaBH₄) | Mild | Alcohols, THF, Water | Acidic quench |
| Lithium Aluminum Hydride (LiAlH₄) | Strong | Ethers (e.g., THF, diethyl ether) | Careful sequential addition of water and base |
Caption: Decision tree for troubleshooting aldehyde reduction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 2,3,4,5-Tetrafluorobenzaldehyde Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4,5-Tetrafluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most common impurity is 2,3,4,5-tetrafluorobenzoic acid, which forms from the oxidation of the aldehyde. Other potential impurities can include unreacted starting materials and incompletely halogenated intermediates from the synthesis process, such as trifluoro-chloro- or difluoro-dichloro-benzaldehyde derivatives.
Q2: What are the primary methods for purifying this compound?
A2: The primary purification techniques are fractional vacuum distillation, silica gel column chromatography, and recrystallization (if the aldehyde is solid at room temperature or can be derivatized). For removal of acidic impurities, an initial aqueous basic wash is highly effective.
Q3: What is the boiling point of this compound?
A3: The boiling point of this compound is approximately 82°C at 62 mmHg.
Q4: Is this compound stable during purification?
A4: While relatively stable, aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods or at elevated temperatures. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Vacuum Distillation
| Problem | Probable Cause(s) | Solution(s) |
| Product is not distilling at the expected temperature/pressure. | - Inaccurate pressure reading.- Leak in the distillation apparatus.- Presence of high-boiling impurities. | - Calibrate the pressure gauge.- Check all joints and connections for leaks.- Consider an initial purification step (e.g., aqueous wash) to remove non-volatile impurities. |
| Product is decomposing in the distillation flask. | - Distillation temperature is too high.- Prolonged heating. | - Lower the distillation pressure to reduce the boiling point.- Use a Kugelrohr apparatus for small-scale distillations to minimize heating time. |
| Poor separation of product from a close-boiling impurity. | - Insufficient number of theoretical plates in the fractionating column. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or packed column). |
Silica Gel Column Chromatography
| Problem | Probable Cause(s) | Solution(s) |
| Poor separation of the product from impurities (co-elution). | - Inappropriate solvent system (eluent).- Overloading the column. | - Optimize the eluent system using thin-layer chromatography (TLC). Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate or dichloromethane.- Reduce the amount of crude material loaded onto the column. |
| Product is streaking on the column. | - The compound is too polar for the chosen eluent.- The compound is interacting strongly with the silica gel (e.g., acidic impurities). | - Increase the polarity of the eluent.- Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%), to neutralize the silica gel. |
| Low recovery of the product from the column. | - The product is irreversibly adsorbed onto the silica gel. | - Use a less active stationary phase, such as neutral alumina.- Elute with a more polar solvent system. |
Recrystallization
| Problem | Probable Cause(s) | Solution(s) |
| Product "oils out" instead of crystallizing. | - The solution is supersaturated.- The cooling process is too rapid.- The chosen solvent is not ideal. | - Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.- Try a different solvent or a solvent mixture. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated.- The product is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and then cool again.- Add an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat until clear and cool slowly. |
| Crystals are colored or contain visible impurities. | - The impurities are co-crystallizing with the product. | - Perform a hot filtration of the dissolved product to remove insoluble impurities.- Consider a preliminary purification step like an aqueous wash or column chromatography before recrystallization. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
Objective: To purify this compound from non-volatile impurities and other volatile components with different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser
-
Receiving flask
-
Vacuum pump and gauge
-
Heating mantle
-
Stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Place the crude this compound into the round-bottom flask with a stir bar.
-
Slowly evacuate the system to the desired pressure (e.g., 62 mmHg).
-
Begin heating the distillation flask gently while stirring.
-
Collect the fraction that distills at the boiling point of this compound (approximately 82°C at 62 mmHg).
-
Monitor the temperature closely. A stable temperature plateau indicates the collection of a pure fraction.
-
Once the desired fraction is collected, stop the heating and carefully return the system to atmospheric pressure.
Protocol 2: Purification by Silica Gel Column Chromatography
Objective: To separate this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties and Expected Purity of this compound
| Property | Value |
| Molecular Formula | C₇H₂F₄O |
| Molecular Weight | 178.08 g/mol |
| Boiling Point | 82 °C at 62 mmHg |
| Purity after Distillation | > 98% |
| Purity after Chromatography | > 99% |
Visualizations
Caption: General purification workflow for this compound.
Technical Support Center: Optimizing Reaction Conditions for 2,3,4,5-Tetrafluorobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3,4,5-Tetrafluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized from 2,3,4,5-tetrafluorobenzoic acid. The common routes involve the conversion of the benzoic acid to an intermediate such as 2,3,4,5-tetrafluorobenzoyl chloride or 2,3,4,5-tetrafluorobenzyl alcohol, which is then converted to the final aldehyde.
Q2: What are the critical handling and safety precautions for this compound?
A2: this compound is a flammable liquid and vapor. It causes skin and serious eye irritation.[1] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How can I purify the final this compound product?
A3: Purification of this compound can be achieved by distillation under reduced pressure. Its boiling point is reported as 82 °C at 62 mmHg. Column chromatography may also be employed for higher purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, broken down by reaction stage.
Stage 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride from 2,3,4,5-Tetrafluorobenzoic Acid
This initial step is crucial and often a source of yield loss if not optimized.
Problem 1: Low yield of 2,3,4,5-Tetrafluorobenzoyl Chloride.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Increase the reaction time and/or temperature. For instance, with thionyl chloride, heating at 90-95°C for 90 minutes is recommended.[2] With triphosgene, a reaction time of 4 hours at 80°C has been shown to be effective.[2][3] |
| Suboptimal Reagent Stoichiometry | An excess of the chlorinating agent is often used. For example, 1.1 equivalents of oxalyl chloride can be used.[2] When using triphosgene, a molar ratio of 0.35-0.45:1 (triphosgene to acid) is optimal.[3] |
| Catalyst Issues | The use of a catalyst like N,N-dimethylformamide (DMF) is often necessary. For the triphosgene method, 5 mol% of DMF relative to the acid has been reported to give the best yield.[3] |
| Improper Solvent Choice | The solvent can significantly impact the reaction. For the triphosgene method, 1,2-dichloroethane and chlorobenzene are effective solvents.[3] |
Problem 2: Formation of a high-boiling point byproduct.
| Potential Cause | Troubleshooting Suggestion |
| Formation of 2,3,4,5-tetrafluorobenzoyl anhydride | This byproduct can form if the acyl chloride reacts with unreacted carboxylic acid. Ensure the reaction goes to completion by optimizing reaction time and temperature. Use of a slight excess of the chlorinating agent can also minimize the presence of unreacted acid. |
Stage 2: Synthesis of this compound
This stage involves the conversion of an intermediate to the target aldehyde.
Problem 3: Low yield during the reduction of 2,3,4,5-Tetrafluorobenzoyl Chloride.
| Potential Cause | Troubleshooting Suggestion |
| Over-reduction to the alcohol | Carefully control the stoichiometry of the reducing agent. Use a less reactive hydride source or perform the reaction at a lower temperature to improve selectivity for the aldehyde. |
| Deactivation of the catalyst (in catalytic hydrogenation) | In a Rosenmund-type reduction, ensure the catalyst (e.g., palladium on barium sulfate) is appropriately poisoned to prevent over-reduction. The quality and activity of the catalyst are critical. |
Problem 4: Incomplete oxidation of 2,3,4,5-Tetrafluorobenzyl Alcohol.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient oxidizing agent | Ensure at least a stoichiometric amount of the oxidizing agent is used. A slight excess may be necessary to drive the reaction to completion. |
| Use of a weak oxidizing agent | For the oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid, milder oxidizing agents such as pyridinium chlorochromate (PCC) are recommended. |
| Suboptimal reaction temperature | The reaction temperature should be carefully controlled. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote side reactions. |
Experimental Protocols
Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride using Thionyl Chloride
-
In a reaction vessel, charge 2.5 kg of 2,3,4,5-tetrafluorobenzoic acid, 2.9 L of thionyl chloride, and 14.5 ml of N,N-dimethylformamide.[4]
-
Warm the mixture to 90-95°C and maintain this temperature for approximately 90 minutes.[4]
-
After the reaction is complete, remove the excess thionyl chloride at atmospheric pressure, followed by vacuum.[4]
-
Distill the residue under reduced pressure (approximately 15 mm Hg) on a steam bath, collecting the fraction boiling at 65-70°C.[2]
Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride using Oxalyl Chloride
-
Dissolve 30.0 g (155 mmol) of 2,3,4,5-tetrafluorobenzoic acid in 75 ml of dichloromethane.[4]
-
Add 14.8 ml (1.1 equivalents) of oxalyl chloride to the solution.[4]
-
Add three drops of dry N,N-dimethylformamide.[4]
-
Stir the vigorous reaction at room temperature overnight.[2]
-
Concentrate the reaction mixture to an oil. The product is often used in the next step without further purification.[2]
Quantitative Data Summary
| Method | Chlorinating Agent | Molar Ratio (Reagent:Acid) | Catalyst | Solvent | Reaction Temperature | Reaction Time | Yield (%) |
| 1 | Thionyl Chloride | Excess | DMF (catalytic) | None (neat) | 90-95°C | 90 min | 96.2 |
| 2 | Oxalyl Chloride | 1.1:1 | DMF (catalytic) | Dichloromethane | Room Temp. | Overnight | High |
| 3 | Triphosgene | 0.37:1 | DMF (5 mol%) | 1,2-dichloroethane | 80°C | 4 h | 95.1 |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield.
References
Stability and proper storage conditions for 2,3,4,5-Tetrafluorobenzaldehyde
This technical support center provides essential information on the stability, storage, and handling of 2,3,4,5-Tetrafluorobenzaldehyde. It includes troubleshooting guides for common experimental issues and frequently asked questions to support researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is recommended to protect it from light and moisture. For long-term storage, maintaining an inert atmosphere, for instance by storing under nitrogen, is beneficial to prevent oxidation. While some suppliers suggest room temperature storage, it is always best to consult the product-specific label for the recommended temperature.[2][3][4]
Q2: What is the expected shelf life and stability of this compound?
A2: While specific shelf-life data is often not publicly available from suppliers, this compound is generally stable under recommended storage conditions.[3][5][6] The high strength of the carbon-fluorine bonds contributes to the overall chemical stability of fluorinated aromatic compounds.[2] However, like many aldehydes, it is susceptible to slow oxidation in the presence of air, which can lead to the formation of 2,3,4,5-Tetrafluorobenzoic acid.[5] This degradation may be indicated by a color change from colorless to light yellow over time.
Q3: What are the common impurities found in this compound?
A3: The most common impurity is 2,3,4,5-Tetrafluorobenzoic acid, formed via oxidation. Other potential impurities could include residual starting materials from its synthesis, such as 1,2,3,4-tetrafluorobenzene, or isomers depending on the synthetic route employed. Commercial grades typically offer a purity of ≥97% as determined by Gas Chromatography (GC).[1][7]
Q4: Is this compound sensitive to air or moisture?
A4: Yes. Exposure to air can lead to oxidation, forming the corresponding benzoic acid. Moisture can also be detrimental, potentially leading to the formation of hydrates or facilitating other degradation pathways. Therefore, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents to minimize these side reactions.
Q5: What are the known incompatibilities of this compound?
A5: this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[6][8] Reactions with these substances can be vigorous and may lead to decomposition or the formation of undesired byproducts. It should also be kept away from heat, sparks, and open flames as it is a flammable liquid.[2][3][9]
Stability and Storage Data
| Parameter | Recommendation | Notes |
| Storage Temperature | Cool, dry place; Refer to product label[2][3] | Can be stored at room temperature, but refrigeration may extend shelf life. |
| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) | Minimizes oxidation to 2,3,4,5-Tetrafluorobenzoic acid. |
| Container | Tightly sealed, light-resistant container | Prevents exposure to air, moisture, and light. |
| Appearance | Colorless to light yellow/orange liquid | A significant color change may indicate degradation. |
| Known Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents, heat, ignition sources[2][3][6][8] | Contact with these can lead to vigorous reactions or degradation. |
| Primary Degradation Product | 2,3,4,5-Tetrafluorobenzoic acid | Formed by oxidation in the presence of air. |
Troubleshooting Guides
Issue 1: Low or No Reactivity in Nucleophilic Additions (e.g., Grignard, Wittig, Reductive Amination)
dot
Caption: Troubleshooting workflow for low reactivity.
-
Possible Cause 1: Deactivated Aldehyde.
-
Solution: The aldehyde may have partially oxidized to the unreactive 2,3,4,5-tetrafluorobenzoic acid. It is advisable to use a fresh bottle or purify the aldehyde by distillation before use.
-
-
Possible Cause 2: Poor Quality of Reagents.
-
Solution: Ensure that the nucleophile (e.g., Grignard reagent, amine) is active and used in the correct stoichiometric amount. For reductive aminations, the choice of reducing agent is critical; a milder agent like sodium triacetoxyborohydride (STAB) is often preferred to prevent premature reduction of the aldehyde.[4]
-
-
Possible Cause 3: Presence of Moisture.
-
Solution: Reactions involving organometallics or sensitive reagents require strictly anhydrous conditions. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
-
Possible Cause 4: Steric Hindrance or Electronic Effects.
-
Solution: The fluorine atoms, while activating the carbonyl group, can also influence the reactivity.[10] If the nucleophile is sterically bulky, the reaction may be slow. Consider increasing the reaction temperature or using a Lewis acid catalyst to enhance the electrophilicity of the aldehyde carbonyl.
-
Issue 2: Formation of Side Products
dot
Caption: Troubleshooting common side products.
-
Side Product: 2,3,4,5-Tetrafluorobenzoic Acid.
-
Cause: Oxidation of the starting aldehyde by air or hydrolysis of an intermediate.
-
Prevention: Use a fresh or purified sample of the aldehyde and maintain a strict inert and anhydrous atmosphere throughout the reaction.
-
-
Side Product: 2,3,4,5-Tetrafluorobenzyl Alcohol (in Reductive Aminations).
-
Cause: The reducing agent is too strong and is reducing the aldehyde before it can form the imine with the amine.
-
Prevention: Use a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the iminium ion over the aldehyde. Alternatively, pre-form the imine before adding a stronger reducing agent like sodium borohydride.[4]
-
-
Side Product: Over-alkylation (in Reductive Aminations with primary amines).
-
Cause: The secondary amine product is more nucleophilic than the starting primary amine and reacts further with the aldehyde.
-
Prevention: Use a stoichiometric amount of the amine or a slight excess of the aldehyde. A stepwise procedure, where the imine is formed first and then reduced, can also minimize this side reaction.[4]
-
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This is a general method and may require optimization.
dotdot graph GC_Workflow { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
"Sample_Prep" [label="Sample Preparation\n(Dilute in suitable solvent, e.g., CH2Cl2)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Injection" [label="Injection\n(1 µL, splitless mode)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Separation" [label="GC Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Detection" [label="FID Detection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Analysis" [label="Data Analysis\n(Peak integration, % Purity)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Sample_Prep" -> "Injection" -> "Separation" -> "Detection" -> "Analysis"; }
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. reddit.com [reddit.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Scale-up of 2,3,4,5-Tetrafluorobenzaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4,5-Tetrafluorobenzaldehyde. The information herein is designed to address specific challenges encountered during the scale-up of reactions involving this versatile fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of reactions where this compound is used as a starting material?
A1: this compound is a highly versatile reagent frequently employed in various organic syntheses. Its unique electronic properties make it a valuable component in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Common reactions include:
-
Condensation Reactions: Such as Knoevenagel and Wittig reactions, to form carbon-carbon double bonds.
-
Schiff Base Formation: Reaction with primary amines to yield imines, which are important intermediates in organic synthesis.
-
Nucleophilic Addition Reactions: Including reactions with Grignard reagents or organolithium compounds to form secondary alcohols.
-
Reductions: To form 2,3,4,5-tetrafluorobenzyl alcohol.
-
Oxidations: To produce 2,3,4,5-tetrafluorobenzoic acid.
Q2: What are the primary safety concerns when handling this compound, especially at a larger scale?
A2: this compound is a flammable liquid and vapor.[2] It can also cause skin and serious eye irritation.[2] When scaling up reactions, it is crucial to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and flame-retardant lab coats. All procedures should be conducted in a well-ventilated fume hood or a designated controlled environment. Ensure that fire suppression equipment is readily accessible.
Q3: Why do reaction yields often decrease when moving from bench-scale to pilot-plant or industrial scale?
A3: Yield reduction during scale-up is a common challenge in chemical synthesis and can be attributed to several factors:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" in exothermic reactions or incomplete mixing of reactants, resulting in lower conversion rates and the formation of byproducts.
-
Changes in Surface Area-to-Volume Ratio: Smaller reactors have a higher surface area-to-volume ratio, allowing for more efficient heat dissipation. As the reactor size increases, this ratio decreases, making temperature control more challenging.
-
Longer Reaction and Work-up Times: At a larger scale, processes such as reactant addition, heating, cooling, and extractions take longer, which can lead to product degradation or the formation of side products.
Troubleshooting Guides
Issue 1: Decreased Yield and Purity in Knoevenagel Condensation Reactions at Scale
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3] When scaling up this reaction with this compound, researchers may encounter lower yields and the formation of impurities.
Troubleshooting Steps:
-
Optimize Catalyst and Solvent: The choice of a weak base catalyst is critical to avoid self-condensation of the aldehyde.[3] While piperidine is commonly used, other catalysts like ammonium acetate or solid-supported bases may offer better performance at scale. The solvent also plays a crucial role; consider transitioning from common lab solvents like ethanol to higher-boiling point solvents such as toluene to aid in the azeotropic removal of water, driving the reaction to completion.
-
Improve Water Removal: Inefficient removal of the water byproduct can stall the reaction. On a larger scale, a Dean-Stark apparatus is often employed for continuous water removal.
-
Control Reaction Temperature: While gentle heating can increase the reaction rate, excessive temperatures may lead to byproduct formation.[4] Implement robust temperature control systems in the reactor.
-
Purification Strategy: For solid products, recrystallization is often the most effective purification method. If the product is an oil or difficult to crystallize, column chromatography may be necessary, though this can be challenging and costly at an industrial scale.
Data Presentation:
Table 1: Representative Data for a Knoevenagel Condensation Scale-up
| Scale | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Key Byproducts |
| Lab (1g) | Piperidine | Ethanol | 4 | 92 | >98 | Minimal |
| Pilot (1kg) | Ammonium Acetate | Toluene | 8 | 85 | 95 | Unreacted aldehyde, Michael adduct |
| Industrial (100kg) | Solid-supported base | Toluene | 12 | 78 | 92 | Unreacted aldehyde, Michael adduct, polymers |
Experimental Protocol: Pilot-Scale Knoevenagel Condensation
-
Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, condenser, and a Dean-Stark trap.
-
Charging the Reactor: Charge the reactor with this compound (1.0 kg, 5.62 mol), the active methylene compound (e.g., malononitrile, 1.1 eq), ammonium acetate (0.2 eq), and toluene (10 L).
-
Reaction: Heat the reaction mixture to reflux and continuously remove water using the Dean-Stark trap. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualization:
References
Handling and safety precautions for 2,3,4,5-Tetrafluorobenzaldehyde
This guide provides essential safety information, handling procedures, and troubleshooting advice for researchers, scientists, and drug development professionals working with 2,3,4,5-Tetrafluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a flammable liquid and vapor.[1][2] It is also known to cause skin and serious eye irritation.[1][2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE includes chemical safety goggles, gloves (nitrile or neoprene are generally suitable), and a lab coat.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Q3: What are the proper storage conditions for this compound?
A3: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.
Q4: In case of accidental skin or eye contact, what are the immediate first aid measures?
A4: For skin contact, immediately wash the affected area with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.
Q5: How should I dispose of waste containing this compound?
A5: Dispose of chemical waste in accordance with institutional, local, and national regulations. It should be treated as hazardous waste.
Troubleshooting Guides for Experiments
This section addresses specific issues that may arise during chemical reactions involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete or Slow Reaction | 1. Poor quality or inactive catalyst/reagent. 2. Inefficient solvent. 3. Steric hindrance from the fluorine atoms. | 1. Use a fresh, high-quality catalyst or reagent. 2. Consider a different solvent that is known to be effective for similar reactions. 3. Increase the reaction temperature or catalyst loading, while carefully monitoring for side reactions. |
| Formation of Defluorinated Byproduct | Harsh reaction conditions (e.g., high temperature, strong reducing agents) can lead to the cleavage of C-F bonds. | 1. Reduce the reaction temperature. 2. Use milder reagents or a more selective catalyst. |
| Aldehyde Group Reduction | The aldehyde functional group is susceptible to reduction to an alcohol or even a methyl group, especially in the presence of certain catalysts and hydrogen sources. | 1. Use a catalyst that is selective for the desired transformation and less active towards aldehyde reduction. 2. Carefully control the reaction time and stop the reaction as soon as the starting material is consumed. |
| Low Yield After Work-up | The product may have some solubility in the aqueous layer, or it may be volatile. | 1. Check the aqueous layer for the presence of the product. 2. If the product is volatile, take care during solvent removal steps (e.g., use lower temperatures on the rotary evaporator). |
Quantitative Data
| Property | Value |
| Molecular Formula | C₇H₂F₄O |
| Molecular Weight | 178.08 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 82 °C at 62 mmHg[4] |
| Density | 1.51 g/mL[4] |
| Flash Point | Flammable liquid (specific value not consistently reported) |
| CAS Number | 16583-06-5[1] |
Experimental Protocols
Knoevenagel Condensation with this compound
This protocol describes a general procedure for the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile.
Materials:
-
This compound
-
Malononitrile
-
A basic catalyst (e.g., piperidine, triethylamine, or a solid-supported base)
-
Solvent (e.g., ethanol, toluene, or water)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the active methylene compound (e.g., malononitrile, 1 to 1.1 equivalents) to the solution.
-
Add a catalytic amount of the base (e.g., a few drops of piperidine or triethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrates.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting aldehyde), cool the mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
References
Troubleshooting guide for the formylation of tetrafluorobenzene derivatives
Welcome to the technical support center for the formylation of tetrafluorobenzene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during these sensitive chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is the formylation of tetrafluorobenzene derivatives challenging?
Tetrafluorobenzene derivatives are electron-deficient aromatic systems. The four fluorine atoms are strongly electron-withdrawing, which deactivates the benzene ring towards traditional electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack or Friedel-Crafts formylations. These reactions typically require electron-rich aromatic substrates to proceed efficiently.[1][2] Consequently, harsher reaction conditions or alternative synthetic strategies are often necessary.
Q2: Which formylation methods are most suitable for tetrafluorobenzene derivatives?
Due to the electron-deficient nature of the substrate, methods that do not rely on classical electrophilic aromatic substitution are generally more successful. The most common and effective strategies include:
-
Ortho-lithiation followed by quenching with a formylating agent: This is a powerful method for achieving regioselective formylation. An organolithium reagent, such as n-butyllithium (n-BuLi), is used to deprotonate the position ortho to a directing group (in this case, a fluorine atom). The resulting aryllithium intermediate is then reacted with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[3][4]
-
Rieche Formylation: This method uses dichloromethyl methyl ether in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄) and is suitable for electron-rich aromatic compounds. While less common for highly deactivated systems, it can be a viable option under specific conditions.[5][6]
-
Formylation of a Grignard Reagent: If a bromotetrafluorobenzene derivative is available or can be synthesized, it can be converted to the corresponding Grignard reagent, which can then be formylated with a suitable agent.
Q3: How does the substitution pattern of the tetrafluorobenzene affect the formylation?
The arrangement of the fluorine atoms significantly influences the regioselectivity of the reaction, particularly in ortho-lithiation. The acidity of the ring protons is affected by the position of the fluorine atoms, which in turn directs the deprotonation by the organolithium reagent. For instance, in 1,2,3,4-tetrafluorobenzene, the proton at the 5-position is the most acidic and will be preferentially abstracted.
Troubleshooting Guides
Issue 1: Low or No Yield in Ortho-lithiation Formylation
This is a common issue that can arise from several factors. Below is a systematic guide to troubleshoot this problem.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Explanation |
| Inactive Organolithium Reagent | Titrate the organolithium reagent (e.g., n-BuLi) before use to determine its exact concentration. | Organolithium reagents can degrade upon storage, leading to a lower actual concentration than stated on the bottle. |
| Presence of Moisture or Protic Solvents | Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents. Dry DMF over suitable drying agents like BaO or CaH₂ followed by distillation. | Organolithium reagents are extremely reactive towards water and other protic sources, which will quench the reagent and prevent the desired reaction.[7] |
| Incomplete Lithiation | Increase the equivalents of the organolithium reagent (e.g., from 1.1 to 1.5 equivalents). Increase the reaction time for the lithiation step. | The deprotonation of the tetrafluorobenzene ring can be sluggish due to the electronic effects of the fluorine atoms. |
| Low Reaction Temperature | While lithiation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions, ensure the reaction is allowed to proceed for a sufficient duration at this temperature. | Low temperatures are necessary to control the reactivity of the organolithium reagent and prevent unwanted side reactions. |
| Inefficient Quenching | Add the formylating agent (e.g., DMF) slowly at low temperature and then allow the reaction to warm to room temperature gradually. | This ensures that the aryllithium intermediate reacts with the formylating agent rather than undergoing other decomposition pathways. |
Troubleshooting Workflow for Low Yield in Ortho-lithiation
Issue 2: Formation of Multiple Products/Isomers
The formation of a mixture of products can complicate purification and reduce the yield of the desired isomer.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Explanation |
| Lack of Regioselectivity in Lithiation | Carefully control the temperature of the lithiation step. Consider using a bulkier lithium amide base (e.g., LDA) which can exhibit different selectivity. | The position of lithiation is directed by the most acidic proton, which is influenced by the fluorine substituents. Deviations in temperature can lead to less selective deprotonation. |
| Isomerization of the Starting Material | Verify the purity of the starting tetrafluorobenzene derivative by GC-MS or NMR before use. | Impurities or isomers in the starting material will lead to the formation of corresponding formylated products. |
| Side Reactions with the Formylating Agent | Use a highly pure formylating agent. Consider alternative formylating agents like N-formylpiperidine. | Impurities in DMF can lead to side reactions. Some formylating agents may be more selective. |
Decision Tree for Addressing Side Product Formation
Experimental Protocols
Protocol 1: Formylation of 1,2,3,4-Tetrafluorobenzene via Ortho-lithiation
This protocol details the synthesis of 2,3,4,5-tetrafluorobenzaldehyde.
Materials:
-
1,2,3,4-Tetrafluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,2,3,4-tetrafluorobenzene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data Summary
The following table summarizes typical yields for the formylation of various tetrafluorobenzene isomers under different conditions. Please note that yields are highly dependent on the specific reaction conditions and the purity of the reagents.
| Substrate | Method | Formylating Agent | Key Conditions | Yield (%) |
| 1,2,3,4-Tetrafluorobenzene | Ortho-lithiation | DMF | n-BuLi, THF, -78 °C | 60-75 |
| 1-Bromo-2,3,4,5-tetrafluorobenzene | Lithium-Halogen Exchange | DMF | n-BuLi, THF, -78 °C | 70-85 |
| 1,2,3,5-Tetrafluorobenzene | Ortho-lithiation | DMF | n-BuLi, THF, -78 °C | 55-70 |
| 1,2,4,5-Tetrafluorobenzene | Ortho-lithiation | DMF | n-BuLi, THF, -78 °C | 65-80 |
This technical guide is intended for informational purposes and should be used by qualified professionals. Always follow appropriate laboratory safety procedures.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Formylation - Common Conditions [commonorganicchemistry.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Rieche formylation - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
How to avoid polymerization of 2,3,4,5-Tetrafluorobenzaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on the handling and use of 2,3,4,5-Tetrafluorobenzaldehyde, with a focus on preventing its polymerization to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a highly versatile fluorinated aromatic aldehyde. Its unique structure, featuring four fluorine atoms on the benzene ring, imparts enhanced reactivity and solubility in many organic solvents.[1] This makes it a valuable building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. The fluorine substituents can significantly influence the electronic properties, metabolic stability, and binding affinity of the resulting molecules.[1][2]
Q2: Why is this compound prone to polymerization?
Like many aldehydes, this compound possesses a reactive carbonyl group that can participate in various reactions, including nucleophilic addition and condensation.[1] The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to polymerization. This process can be initiated by exposure to heat, light, air (oxygen), and the presence of acidic or basic impurities. Potential polymerization pathways include free-radical polymerization, cationic polymerization, and aldol-type condensation reactions.
Q3: What are the visual signs of polymerization?
The polymerization of this compound can be identified by several visual cues. These include an increase in the viscosity of the liquid, the formation of a solid precipitate, or the material becoming cloudy or opaque. A noticeable decrease in the characteristic odor of the aldehyde may also indicate that polymerization has occurred.
Q4: What are the ideal storage conditions to prevent polymerization?
To minimize the risk of polymerization, this compound should be stored in a cool, dark, and dry place. It is recommended to store the compound at temperatures below 15°C. As it is sensitive to air, it should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Sample has become viscous or has solidified upon storage. | Polymerization has occurred due to improper storage (exposure to heat, light, air, or moisture). | Consider depolymerization if the polymer is soluble (see Experimental Protocols). For future prevention, strictly adhere to recommended storage conditions. |
| Inconsistent or low yields in reactions. | Partial polymerization of the starting material, reducing the concentration of the active aldehyde. | Use a freshly opened bottle or purify the aldehyde by distillation before use. Consider adding a polymerization inhibitor if it is compatible with your reaction chemistry. |
| Formation of an insoluble precipitate during a reaction. | Polymerization of the aldehyde under the reaction conditions (e.g., presence of acidic or basic reagents, elevated temperatures). | Ensure the reaction is carried out under a strict inert atmosphere. If possible, lower the reaction temperature. Add a suitable inhibitor to the reaction mixture after verifying its compatibility with the reagents and catalyst. |
| Difficulty in dissolving the aldehyde. | The aldehyde may have partially or fully polymerized. | Test the solubility of a small sample in a range of solvents. If insoluble, polymerization is likely. If soluble, it may be a high molecular weight polymer. |
Data Presentation: Polymerization Inhibitors
The use of polymerization inhibitors is a common strategy to prevent the unwanted polymerization of reactive monomers. The choice and concentration of the inhibitor should be carefully considered based on the specific reaction conditions.
| Inhibitor | Type | Typical Concentration | Mechanism of Action | Notes |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 500 ppm | Free-radical scavenger | Effective in the presence of oxygen. Can be removed by vacuum distillation. |
| Hydroquinone | Phenolic | 100 - 200 ppm | Free-radical scavenger | Often requires the presence of oxygen to be an effective inhibitor. |
| Phenothiazine (PTZ) | Aminic | 10 - 100 ppm | Catalytic anaerobic inhibitor | Effective in the absence of oxygen and at higher temperatures. |
Note: The concentrations provided are general guidelines. The optimal concentration may vary depending on the specific application and should be determined experimentally.
Experimental Protocols
Protocol 1: General Handling and Use of this compound in a Reaction
This protocol outlines the best practices for using this compound in a typical nucleophilic addition or condensation reaction while minimizing the risk of polymerization.
Materials:
-
This compound (new or freshly purified)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Polymerization inhibitor (e.g., BHT), if required
-
Inert gas (Nitrogen or Argon)
-
Standard glassware, dried in an oven
Procedure:
-
Inert Atmosphere: Assemble the reaction glassware and flush the entire system with a steady stream of inert gas for at least 15-20 minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the experiment.
-
Solvent and Reagent Preparation: Use freshly dried, anhydrous solvents. If adding a polymerization inhibitor, dissolve it in the solvent before adding the aldehyde.
-
Aldehyde Transfer: Using a syringe or cannula, transfer the required amount of this compound from its storage container to the reaction vessel under a positive flow of inert gas.
-
Reaction Conditions: Maintain the inert atmosphere and, if possible, conduct the reaction at a low temperature to minimize the rate of potential polymerization.
-
Quenching and Work-up: Once the reaction is complete, quench it appropriately before exposing the reaction mixture to air.
Protocol 2: Depolymerization of this compound
If polymerization has occurred, it may be possible to reverse the process and recover the monomeric aldehyde. This procedure, known as depolymerization, is typically achieved by heating the polymer.
Materials:
-
Polymerized this compound
-
Distillation apparatus
-
Vacuum source
-
Polymerization inhibitor (e.g., BHT)
Procedure:
-
Apparatus Setup: Set up a distillation apparatus suitable for vacuum distillation.
-
Heating: Gently heat the flask containing the polymer under vacuum. The polymer will begin to "crack" and revert to the monomer.
-
Distillation: The monomeric this compound will distill. Collect the fraction that boils at the expected temperature.
-
Stabilization: Immediately add a polymerization inhibitor (e.g., 100-200 ppm of BHT) to the freshly distilled aldehyde to prevent repolymerization.
-
Storage: Store the purified and stabilized aldehyde under the recommended conditions (cool, dark, inert atmosphere).
Mandatory Visualizations
References
Technical Support Center: Catalyst Selection for 2,3,4,5-Tetrafluorobenzaldehyde Reactions
Welcome to the technical support center for reactions involving 2,3,4,5-Tetrafluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on catalyst and reagent selection, and to offer solutions for common experimental challenges. This compound is a versatile building block used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its reactivity is dominated by two key sites: the aldehyde functional group and the electron-deficient polyfluorinated aromatic ring.
This resource provides frequently asked questions (FAQs), detailed troubleshooting guides, comparative data tables, and standardized experimental protocols to assist you in your research.
Section 1: Catalyst Selection for Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an aldehyde with an amine in the presence of a reducing agent. Choosing the right catalytic system is crucial for achieving high yields and purity. Numerous catalytic methods have been developed for this transformation using both noble and non-noble metal catalysts.[3]
Reductive Amination: FAQs
Q1: What are the most common catalytic systems for the reductive amination of this compound?
A1: Common catalytic systems involve a metal catalyst and a hydrogen source. Noble metals like Palladium (Pd/C) or Platinum (Pt/C) with H₂ gas are highly effective.[3] Other systems include gold supported on titania (Au/TiO₂) with formic acid as the reductant, which can be performed in water under mild conditions.[4] Cobalt-containing composites have also been shown to be effective, providing an alternative to more expensive platinum group metals.[5] For certain applications, organocatalytic methods using a Hantzsch ester and a phosphoric acid catalyst can be employed for asymmetric aminations.[6]
Q2: My amine substrate is sensitive. Which reducing agents are considered mild?
A2: For sensitive substrates, milder or more selective reducing agents are recommended. Sodium triacetoxyborohydride (STAB) is a very common and mild reagent for this purpose. Other options include using formic acid as a hydrogen source with a suitable metal catalyst, which operates under neutral conditions.[4] Amine-borane complexes, such as ammonia-borane or triethylamine-borane, have also been used effectively.[7]
Q3: How can I prevent the formation of the corresponding alcohol (2,3,4,5-tetrafluorobenzyl alcohol) as a side product?
A3: Formation of the alcohol byproduct occurs when the aldehyde is reduced before it can react with the amine to form the imine intermediate. To minimize this, ensure the imine has formed before introducing the reducing agent. This can be done by pre-stirring the aldehyde and amine together, sometimes with a dehydrating agent. Alternatively, using a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride, is highly effective.
Catalyst and Reductant Comparison for Reductive Amination
The following table summarizes various catalytic systems applicable to the reductive amination of aromatic aldehydes. While not all examples use this compound specifically, the data provides a strong comparative basis for catalyst selection.
| Catalyst System | Reductant | Solvent | Temperature (°C) | Typical Yield | Notes |
| Au/TiO₂ | Formic Acid (HCOOH) | Water | 80 | ~95% | Sustainable, gas-free method suitable for various aromatic aldehydes.[4] |
| Co-Im/SiO₂ | H₂ (100 bar) | Methanol | 100 | 72-96% | Effective for primary amines; less so for bulky secondary amines.[5] |
| Mo₃S₄ Cluster | H₂ (20-50 bar) | Toluene | 70 | >99% | High activity but may have poor recyclability.[3] |
| Pd/C or Pt/C | H₂ (5 bar) | Varies | 100 | High | Standard hydrogenation catalysts, widely applicable.[3] |
| Organocatalyst (TRIP) | Hantzsch Ester | Dichloromethane | RT | High | Used for asymmetric synthesis, providing high enantioselectivity.[6] |
Experimental Protocol: Reductive Amination using Au/TiO₂ and Formic Acid
This protocol is adapted from a sustainable, water-based procedure.[4]
-
Reaction Setup: In a round-bottom flask, add this compound (1.0 eq), the desired primary or secondary amine (1.1 eq), and the Au/TiO₂ catalyst (1-2 mol%).
-
Solvent Addition: Add deionized water to the flask to create a slurry.
-
Reductant Addition: Add formic acid (2.0-4.0 eq) to the mixture.
-
Reaction Conditions: Equip the flask with a condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Section 2: Reagent Selection for Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the tetrafluorophenyl ring, enhanced by the electron-withdrawing aldehyde group, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr).[8] This reaction typically does not require a metal catalyst but is promoted by a base.
SNAr Reactions: FAQs
Q1: Which fluorine atom on the ring is most likely to be substituted?
A1: In SNAr reactions on polyfluoroarenes activated by an electron-withdrawing group, the fluorine atom at the para position (position 4) is the most reactive and likely to be substituted.[9][10] This is due to the superior resonance stabilization of the negative charge in the Meisenheimer intermediate.
Q2: What are common nucleophiles and bases used for SNAr on this substrate?
A2: A wide range of nucleophiles can be used, including amines, alcohols (alkoxides), and thiols (thiolates). The reaction is typically promoted by a non-nucleophilic inorganic base. Common choices include potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[8]
Q3: What solvents are recommended for SNAr reactions?
A3: Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free and reactive. Common solvents include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN).[8] The choice of solvent can influence reactivity, sometimes due to the solubility of the base.[8]
Reagent and Condition Comparison for SNAr
This table summarizes common conditions for SNAr reactions on activated polyfluoroarenes.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield | Notes |
| Phenothiazine | K₃PO₄ | MeCN | 60 | High (67-78%) | Efficient conditions for C-N bond formation.[8] |
| Phenothiazine | K₂CO₃ | DMSO | 85 | High | DMSO can improve base solubility and reactivity.[8] |
| Various Amines | K₂CO₃ | DMF | RT - 80 | Good to High | A general system for synthesizing polyfluoro-anilines. |
| Alcohols | NaH | THF / DMF | 0 - RT | Good to High | Requires strong base to generate the alkoxide nucleophile. |
Experimental Protocol: SNAr with an Amine Nucleophile
-
Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine nucleophile (1.0-1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent and Substrate Addition: Add a polar aprotic solvent (e.g., DMF or MeCN). Stir the suspension, then add this compound (1.0 eq) either neat or as a solution in the reaction solvent.
-
Reaction Conditions: Stir the reaction at the desired temperature (e.g., 60 °C). The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting substituted benzaldehyde derivative by flash column chromatography.
Section 3: General Troubleshooting Guide
Low yields or unexpected side products can arise from various issues in the experimental setup and execution.[11][12]
Troubleshooting Common Issues
Q: My reaction yield is consistently low. What are the first things I should check?
A: Consistently low yields can often be traced back to fundamental issues.[13]
-
Reagent Purity: Ensure all starting materials, especially the aldehyde and the nucleophile/amine, are pure. Impurities can act as catalyst poisons or participate in side reactions.[12]
-
Anhydrous Conditions: Many reactions, particularly those involving organometallics or strong bases, are sensitive to moisture. Ensure glassware is oven- or flame-dried and use anhydrous solvents.[13]
-
Inert Atmosphere: If your catalyst or reagents are sensitive to oxygen, ensure the reaction is properly maintained under an inert atmosphere (N₂ or Ar).
-
Catalyst Activity: If using a solid catalyst (e.g., Pd/C), ensure it has not expired or been deactivated by improper storage or handling. Consider using a fresh batch.[12]
Q: My reaction is not going to completion and starting material remains. What should I do?
A: An incomplete reaction can have several causes:
-
Insufficient Reaction Time: Monitor the reaction over a longer period to ensure it has truly stalled.
-
Inadequate Temperature: Gently increasing the reaction temperature may improve the rate and conversion. Be cautious, as higher temperatures can also promote side reactions.[13]
-
Catalyst Deactivation: The catalyst may have deactivated over the course of the reaction. In some cases, adding another portion of the catalyst can restart the reaction.[12]
-
Stoichiometry: Double-check the calculations for all reagents to ensure none of the key reactants were added in a limiting amount unintentionally.[11]
Q: I am observing multiple unexpected spots on my TLC plate. How can I improve selectivity?
A: The formation of multiple products points to side reactions.[12]
-
Lower the Temperature: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can significantly improve selectivity.[13]
-
Control Reagent Addition: If a reaction is highly exothermic, adding a reactive reagent slowly (e.g., via a syringe pump) can prevent temperature spikes and reduce the formation of byproducts.[11]
-
Use a More Selective Catalyst/Reagent: Research alternative catalysts or reagents known for higher selectivity in your specific transformation. For example, in reductive amination, switching from a powerful reductant like LiAlH₄ to a milder one like STAB can prevent alcohol formation.
Troubleshooting Workflow for Low Yields
// Nodes Start [label="Problem:\nLow Reaction Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CheckPurity [label="1. Verify Reagent Purity\n(NMR, GC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="2. Review Reaction Conditions\n(Temp, Time, Atmosphere)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckCatalyst [label="3. Assess Catalyst Activity", fillcolor="#FBBC05", fontcolor="#202124"];
Impure [label="Impure?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Suboptimal [label="Suboptimal?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Inactive [label="Inactive?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
Purify [label="Solution:\nPurify reagents\n(Distillation, Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Optimize [label="Solution:\nOptimize conditions\n(Screen Temp/Solvent)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Replace [label="Solution:\nUse fresh catalyst\n/ Increase loading", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Success [label="Yield Improved", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> CheckPurity [color="#5F6368"]; CheckPurity -> Impure [label="Analyze Purity", color="#5F6368"]; Impure -> Purify [label="Yes", color="#5F6368"]; Impure -> CheckConditions [label="No", color="#5F6368"];
CheckConditions -> Suboptimal [label="Analyze Parameters", color="#5F6368"]; Suboptimal -> Optimize [label="Yes", color="#5F6368"]; Suboptimal -> CheckCatalyst [label="No", color="#5F6368"];
CheckCatalyst -> Inactive [label="Analyze Activity", color="#5F6368"]; Inactive -> Replace [label="Yes", color="#5F6368"];
Purify -> Success [color="#5F6368"]; Optimize -> Success [color="#5F6368"]; Replace -> Success [color="#5F6368"]; Inactive -> Success [label="No, catalyst is active.\nRe-evaluate reaction scope.", color="#5F6368"]; } mend Caption: Troubleshooting workflow for diagnosing and solving low reaction yields.
Section 4: General Catalyst Selection Workflow
Choosing the correct catalyst or reagent system is the first critical step in experimental design. The following workflow outlines the decision-making process based on the desired chemical transformation of this compound.
// Nodes Start [label="Starting Material:\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; DesiredProduct [label="What is the\ndesired product?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Amine [label="Substituted Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohol [label="Alcohol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SubstitutedRing [label="Substituted Benzaldehyde\n(via SNAr)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ReductiveAmination [label="Reaction Type:\nReductive Amination", fillcolor="#E8F0FE", fontcolor="#202124"]; Reduction [label="Reaction Type:\nAldehyde Reduction", fillcolor="#E8F0FE", fontcolor="#202124"]; SNAr [label="Reaction Type:\nNucleophilic Aromatic\nSubstitution (SNAr)", fillcolor="#E8F0FE", fontcolor="#202124"];
CatalystRA [label="Catalyst/Reagent:\n- Pd/C, Pt/C + H₂\n- Au/TiO₂ + HCOOH\n- NaBH(OAc)₃", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; CatalystRed [label="Reagent:\n- NaBH₄\n- LiAlH₄", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; CatalystSNAr [label="Reagent:\n- Nucleophile (Amine, Thiol, etc.)\n- Base (K₂CO₃, K₃PO₄)\n- Polar Aprotic Solvent", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];
// Edges Start -> DesiredProduct [color="#5F6368"]; DesiredProduct -> Amine [label=" C-N Bond Formation ", color="#5F6368"]; DesiredProduct -> Alcohol [label=" Aldehyde Reduction ", color="#5F6368"]; DesiredProduct -> SubstitutedRing [label=" C-F Substitution ", color="#5F6368"];
Amine -> ReductiveAmination [color="#5F6368"]; Alcohol -> Reduction [color="#5F6368"]; SubstitutedRing -> SNAr [color="#5F6368"];
ReductiveAmination -> CatalystRA [color="#5F6368"]; Reduction -> CatalystRed [color="#5F6368"]; SNAr -> CatalystSNAr [color="#5F6368"]; } mend Caption: Decision workflow for selecting a catalyst or reagent system.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 4. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic asymmetric reductive amination of aldehydes via dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Reactivity of 2,3,4,5-Tetrafluorobenzaldehyde and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of fluorinated aromatic aldehydes is crucial for the synthesis of novel pharmaceuticals and functional materials. This guide provides a comparative analysis of the reactivity of 2,3,4,5-tetrafluorobenzaldehyde against its structural isomers, supported by theoretical principles and detailed experimental protocols for assessing their relative reactivity.
The introduction of fluorine atoms onto an aromatic ring significantly alters its electronic properties, thereby influencing the reactivity of its functional groups. In the case of tetrafluorobenzaldehydes, the strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. However, the specific arrangement of the fluorine atoms in different isomers leads to subtle but significant differences in their reactivity. This guide will delve into these differences, providing a framework for selecting the appropriate isomer for a desired chemical transformation.
Theoretical Framework: Understanding Isomeric Effects
The reactivity of tetrafluorobenzaldehyde isomers is primarily governed by the interplay of inductive and resonance effects of the fluorine substituents. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which increases the partial positive charge on the carbonyl carbon. Conversely, fluorine can also donate a lone pair of electrons into the aromatic ring through a resonance effect (+M), which can partially offset the inductive withdrawal. The net effect on the electrophilicity of the carbonyl group depends on the relative positions of the fluorine atoms.
In This compound , the fluorine atoms are positioned ortho, meta, and para to the aldehyde group. The cumulative inductive effect of these four fluorine atoms makes the carbonyl carbon highly electrophilic. The para-fluorine atom can exert a +M effect, but this is likely outweighed by the strong -I effects of all four fluorine atoms.
For other isomers, such as 2,3,5,6-tetrafluorobenzaldehyde , the two fluorine atoms ortho to the aldehyde group and two meta-fluorine atoms create a highly electron-deficient aromatic ring. The symmetrical arrangement of the fluorine atoms in this isomer results in a significant increase in the electrophilicity of the carbonyl carbon.
The relative reactivity of the isomers in nucleophilic addition and condensation reactions is expected to correlate with the electrophilicity of the carbonyl carbon. A higher degree of electron withdrawal by the fluorine atoms will lead to a more reactive aldehyde.
Data Presentation: A Comparative Overview
| Isomer | Structure | Expected Relative Reactivity (Electrophilicity) | 19F NMR Chemical Shifts (ppm, relative to CFCl3) |
| This compound | High | F-2: -139.8, F-3: -153.5, F-4: -142.9, F-5: -158.2[1] | |
| 2,3,4,6-Tetrafluorobenzaldehyde | High | Data not readily available in a comparative context. | |
| 2,3,5,6-Tetrafluorobenzaldehyde | Very High | Data not readily available in a comparative context. | |
| 2,4,5,6-Tetrafluorobenzaldehyde | High | Data not readily available in a comparative context. |
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivity of this compound and its isomers, a series of well-established organic reactions can be employed. The progress of these reactions can be monitored by techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy to obtain quantitative data on reaction rates or product yields.
Protocol 1: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration. The rate of this reaction is sensitive to the electrophilicity of the aldehyde.
Objective: To compare the reaction rates of tetrafluorobenzaldehyde isomers in a Knoevenagel condensation with malononitrile.
Materials:
-
This compound and its isomers
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Internal standard (e.g., dodecane) for GC analysis
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Prepare stock solutions of each tetrafluorobenzaldehyde isomer (0.1 M) and malononitrile (0.1 M) in ethanol.
-
In a series of reaction vials, add 1.0 mL of an isomer stock solution, 1.0 mL of the malononitrile stock solution, and 0.1 mL of the internal standard.
-
Initiate the reaction by adding a catalytic amount of piperidine (e.g., 10 µL) to each vial at a constant temperature (e.g., 25°C).
-
At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot from each reaction mixture and quench the reaction by diluting it in a known volume of a suitable solvent (e.g., ethyl acetate).
-
Analyze the quenched samples by GC-FID to determine the concentration of the remaining aldehyde and the formed product.
-
Plot the concentration of the aldehyde versus time for each isomer. The initial rate of the reaction can be determined from the slope of this plot at t=0.
Protocol 2: Perkin Reaction
The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride to form an α,β-unsaturated carboxylic acid.[2][3][4][5] This reaction also depends on the electrophilicity of the aldehyde.
Objective: To compare the product yields of the Perkin reaction with tetrafluorobenzaldehyde isomers.
Materials:
-
This compound and its isomers
-
Acetic anhydride
-
Triethylamine (base)
-
Anhydrous sodium acetate (catalyst)
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
In separate round-bottom flasks, place an equimolar amount of a tetrafluorobenzaldehyde isomer, acetic anhydride, and anhydrous sodium acetate.
-
Add a suitable solvent (e.g., toluene) and a catalytic amount of triethylamine.
-
Heat the reaction mixtures to reflux for a fixed period (e.g., 4 hours).
-
After cooling to room temperature, quench the reactions by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Determine the yield of the resulting α,β-unsaturated carboxylic acid for each isomer by mass and characterize by NMR and mass spectrometry.
Visualization of Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Factors influencing the reactivity of tetrafluorobenzaldehyde isomers.
Caption: Workflow for comparing the reactivity of tetrafluorobenzaldehyde isomers.
Conclusion
The reactivity of this compound and its isomers is a critical consideration in synthetic chemistry. While all tetrafluorobenzaldehyde isomers are more reactive than benzaldehyde due to the strong electron-withdrawing effects of the fluorine atoms, their relative reactivity differs based on the specific substitution pattern. Isomers with fluorine atoms positioned to maximize the inductive withdrawal of electron density from the carbonyl group are expected to exhibit the highest reactivity in nucleophilic addition and condensation reactions. The experimental protocols provided in this guide offer a systematic approach to quantifying these reactivity differences, enabling researchers to make informed decisions in the design and optimization of their synthetic routes.
References
A Comparative Guide to the Synthetic Utility of 2,3,4,5-Tetrafluorobenzaldehyde and 2,3,4,5,6-Pentafluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated building blocks for organic synthesis, polyfluorinated benzaldehydes serve as versatile precursors for a myriad of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic incorporation of fluorine atoms into an aromatic ring significantly alters the molecule's electronic properties, reactivity, and metabolic stability. This guide provides an objective comparison of two such valuable reagents: 2,3,4,5-Tetrafluorobenzaldehyde and 2,3,4,5,6-Pentafluorobenzaldehyde, focusing on their performance in key synthetic transformations.
Physicochemical Properties
A fundamental comparison begins with the physical properties of these two aldehydes, which influence their handling, reaction conditions, and solubility.
| Property | This compound | 2,3,4,5,6-Pentafluorobenzaldehyde |
| CAS Number | 16583-06-5[2] | 653-37-2[3] |
| Molecular Formula | C₇H₂F₄O[2] | C₇HF₅O[3] |
| Molecular Weight | 178.09 g/mol [2] | 196.07 g/mol [3] |
| Appearance | Colorless to light yellow/orange clear liquid[2] | Colorless to light yellow liquid/solid[3] |
| Boiling Point | 82 °C at 62 mmHg[2] | 164-166 °C[3] |
| Melting Point | Not specified | 24-28 °C[3] |
| Density | 1.51 g/mL[2] | 1.588 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.46[2] | n20/D 1.45[3] |
Reactivity and Synthetic Applications: A Comparative Overview
The reactivity of these aldehydes can be considered in two main domains: reactions involving the aldehyde functional group and reactions involving the polyfluorinated aromatic ring.
Reactions at the Aldehyde Group
The aldehyde moiety in both compounds is electrophilic and readily participates in nucleophilic additions and condensation reactions. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, making these aldehydes generally more reactive than non-fluorinated benzaldehyde.
Knoevenagel Condensation: This condensation with active methylene compounds is crucial for synthesizing a variety of functionalized alkenes, which are precursors to many bioactive molecules. The enhanced electrophilicity of the carbonyl group in both fluorinated aldehydes facilitates this reaction, often leading to high yields.
Reactions on the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)
A key difference in the reactivity of these two compounds lies in the susceptibility of their aromatic rings to nucleophilic aromatic substitution (SNAr). The presence of multiple electron-withdrawing fluorine atoms makes the aromatic ring electron-deficient and thus prone to attack by nucleophiles.
2,3,4,5,6-Pentafluorobenzaldehyde is particularly reactive in SNAr reactions. The fluorine atom at the para-position (C4) is the most susceptible to substitution. This is due to the combined electron-withdrawing effects of the other four fluorine atoms and the aldehyde group, which effectively stabilize the negatively charged Meisenheimer intermediate.
This compound , lacking a fluorine atom at the C6 position, is also a substrate for SNAr. However, the absence of a fifth fluorine atom makes the ring slightly less electron-deficient compared to its pentafluorinated counterpart. Consequently, it is expected to be less reactive towards nucleophiles under identical conditions. The primary site of substitution is also anticipated to be the fluorine atom para to the aldehyde group (C4).
Experimental Protocols
While direct comparative experimental data under identical conditions for the two title compounds were not found in the surveyed literature, the following protocols for representative reactions serve as a practical guide for researchers.
Protocol 1: General Procedure for Knoevenagel Condensation with Malononitrile
This protocol is a general method adaptable for both aldehydes.
Materials:
-
Polyfluorinated benzaldehyde (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (5 mL)
Procedure:
-
To a round-bottom flask, add the polyfluorinated benzaldehyde, malononitrile, and ethanol.
-
Add piperidine to the mixture with stirring.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.
Protocol 2: General Procedure for Wittig Reaction with Benzyltriphenylphosphonium Chloride
This procedure outlines the formation of a stilbene derivative.
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Polyfluorinated benzaldehyde (1.0 mmol)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride in anhydrous THF.
-
Add the benzyltriphenylphosphonium chloride in portions to the suspension at 0 °C (ice bath).
-
Allow the mixture to warm to room temperature and stir for 1 hour to generate the ylide (a color change is typically observed).
-
Cool the ylide solution back to 0 °C and add a solution of the polyfluorinated benzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes the substitution of a fluorine atom with a generic secondary amine.
Materials:
-
Polyfluorinated benzaldehyde (1.0 mmol)
-
Secondary amine (e.g., piperidine or morpholine, 2.0 mmol)
-
Potassium carbonate (2.0 mmol)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
In a sealed tube or round-bottom flask equipped with a reflux condenser, combine the polyfluorinated benzaldehyde, the secondary amine, and potassium carbonate in DMF or DMSO.
-
Heat the reaction mixture (e.g., to 60-100 °C) and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Logical Selection Workflow
The choice between this compound and 2,3,4,5,6-pentafluorobenzaldehyde depends on the desired synthetic outcome. The following decision tree can guide reagent selection.
Conclusion
Both this compound and 2,3,4,5,6-Pentafluorobenzaldehyde are highly valuable and reactive building blocks in organic synthesis. Their primary distinction lies in the reactivity of the aromatic ring towards nucleophilic aromatic substitution, where the pentafluorinated derivative offers enhanced reactivity due to the presence of an additional electron-withdrawing fluorine atom. For reactions involving the aldehyde group, both compounds are excellent substrates, with their reactivity being significantly higher than that of non-fluorinated benzaldehyde. The choice between these two reagents should be guided by the specific requirements of the synthetic route, particularly whether the subsequent steps involve functionalization of the aromatic ring via SNAr. For syntheses requiring high efficiency in SNAr reactions, 2,3,4,5,6-pentafluorobenzaldehyde is the superior choice. In applications where only the aldehyde functionality is to be modified, either compound can be effectively utilized, with potential subtle differences in reactivity that may be leveraged for fine-tuning reaction conditions.
References
A Comparative Guide to the Analytical Characterization of 2,3,4,5-Tetrafluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical methods for the characterization of 2,3,4,5-Tetrafluorobenzaldehyde, a versatile fluorinated building block crucial in the synthesis of advanced materials and pharmaceuticals. The inclusion of fluorine atoms significantly influences the electronic properties, reactivity, and solubility of this compound, making its precise characterization essential for research and development.
This document outlines experimental protocols and presents comparative data for various analytical techniques, including chromatographic, spectroscopic, and thermal methods. The information is intended to assist researchers in selecting the most appropriate methods for their specific applications, from purity assessment to in-depth structural elucidation.
Chromatographic Methods: Purity and Quantitative Analysis
Chromatographic techniques are fundamental for assessing the purity of this compound and for its quantitative determination in various matrices. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC is a standard method for purity assessment.[1]
Experimental Protocol:
A general GC-MS protocol for aromatic aldehydes can be adapted for this analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate.
Data Presentation:
| Parameter | Typical Value/Range | Alternative Method |
| Purity | ≥ 97% | HPLC-UV |
| Limit of Detection (LOD) | Low ng/mL (with derivatization) | HPLC with fluorescence detection |
| Common Impurities | Isomeric fluorobenzaldehydes, starting materials | HPLC-UV |
For enhanced sensitivity, especially at trace levels, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can be employed to create derivatives with excellent electron-capturing properties, significantly improving detection limits in GC-MS analysis with electron capture detection (ECD) or negative chemical ionization (NCI).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method is suitable.
Experimental Protocol:
A method adapted from the analysis of similar benzaldehyde derivatives can be used.[2][3][4][5][6]
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is a 50:50 (v/v) mixture. The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Data Presentation:
| Parameter | Typical Value/Range | Alternative Method |
| Retention Time | Dependent on specific method conditions | GC-FID |
| Linearity Range | 1-100 µg/mL | GC-FID |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | GC-MS (with derivatization) |
For enhanced sensitivity and selectivity, derivatization with a fluorescent tagging agent followed by fluorescence detection can be employed.
Workflow for Chromatographic Analysis
Caption: General workflows for GC-MS and HPLC analysis.
Spectroscopic Methods: Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the connectivity of atoms and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination. For this compound, both ¹H and ¹⁹F NMR are crucial.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
¹H NMR: Standard proton NMR experiment.
-
¹⁹F NMR: Standard fluorine-19 NMR experiment. Broadband proton decoupling is often used to simplify the spectra.
-
Reference: Tetramethylsilane (TMS) for ¹H NMR and a fluorinated standard (e.g., CFCl₃) for ¹⁹F NMR.
Data Presentation:
Based on data for similar fluorinated benzaldehydes, the following spectral features are expected.[7][8][9][10][11][12][13][14]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ¹H | ~10.3 | s | - | Aldehydic proton (-CHO) |
| ~7.5 | m | - | Aromatic proton (H-6) | |
| ¹⁹F | -135 to -145 | m | - | F-2, F-5 |
| -150 to -160 | m | - | F-3, F-4 |
The exact chemical shifts and coupling constants will provide detailed information about the through-bond and through-space interactions between the fluorine and hydrogen atoms, confirming the substitution pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The spectrum can be obtained from a thin film of the neat liquid between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Data Presentation:
The FTIR spectrum of this compound will exhibit characteristic absorption bands for the aldehyde and the fluorinated aromatic ring.[15][16][17][18][19][20][21][22]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850, ~2750 | Medium, sharp | C-H stretch (aldehyde) |
| ~1710 | Strong, sharp | C=O stretch (conjugated aldehyde) |
| 1600-1450 | Medium to strong | C=C stretch (aromatic ring) |
| 1250-1000 | Strong | C-F stretch |
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic structural elucidation.
Thermal Analysis: Stability and Decomposition Profile
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the thermal stability and phase behavior of this compound. This is particularly important for understanding its handling, storage, and behavior in chemical reactions at elevated temperatures.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine transition temperatures such as melting point and to study thermal events like decomposition.
Experimental Protocol:
-
Instrumentation: A Differential Scanning Calorimeter.
-
Sample Pans: Aluminum or copper pans.
-
Sample Size: 2-5 mg.
-
Atmosphere: Inert atmosphere, such as nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point at a constant rate, for example, 10 °C/min.
Data Presentation:
| Parameter | Expected Observation |
| Melting Point | A sharp endothermic peak. |
| Decomposition | A broad exothermic or endothermic event at higher temperatures. |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a material.
Experimental Protocol:
-
Instrumentation: A Thermogravimetric Analyzer.
-
Sample Pans: Platinum or ceramic pans.
-
Sample Size: 5-10 mg.
-
Atmosphere: Inert (nitrogen) or oxidative (air) atmosphere at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate, such as 10 °C/min.
Data Presentation:
| Parameter | Expected Observation |
| Onset of Decomposition | The temperature at which significant mass loss begins. |
| Residue | The percentage of mass remaining at the end of the experiment. |
Fluorinated aromatic compounds generally exhibit high thermal stability due to the strength of the C-F bond.[23][24]
Thermal Analysis Workflow
Caption: General workflows for DSC and TGA analysis.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. Chromatographic methods like GC-MS and HPLC are essential for purity determination and quantitative analysis. Spectroscopic techniques, particularly ¹H and ¹⁹F NMR, are indispensable for unambiguous structural confirmation, while FTIR provides valuable information on functional groups. Thermal analysis by DSC and TGA offers insights into the material's thermal stability. By employing a combination of these analytical methods, researchers can ensure the quality and integrity of this compound, facilitating its effective use in the development of novel pharmaceuticals and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4-Fluorobenzaldehyde(459-57-4) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. azom.com [azom.com]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 20. researchgate.net [researchgate.net]
- 21. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Spectroscopic analysis (1H NMR, 13C NMR, 19F NMR) of 2,3,4,5-Tetrafluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Predictive ¹H NMR Analysis of 2,3,4,5-Tetrafluorobenzaldehyde
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two primary signals: one for the aldehydic proton and one for the aromatic proton.
-
Aldehydic Proton (-CHO): This proton is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. The strong deshielding effect of the carbonyl group and the aromatic ring contributes to this significant downfield shift.
-
Aromatic Proton (Ar-H): The single aromatic proton at the C6 position is expected to be a complex multiplet due to coupling with the adjacent fluorine atoms. Specifically, it will likely exhibit coupling to the fluorine atoms at C5 (³JH-F) and C2 (⁴JH-F), and potentially a smaller long-range coupling to the fluorine at C3 (⁵JH-F). This will result in a multiplet, likely a triplet of doublets or a more complex pattern, in the aromatic region (δ 7.0 - 8.0 ppm).
Comparative NMR Data of Fluorinated Benzaldehydes
To provide a practical reference, the following tables summarize the available ¹H, ¹³C, and ¹⁹F NMR data for selected fluorinated benzaldehyde analogs. These compounds offer insights into the influence of fluorine substitution patterns on NMR spectral parameters.
Table 1: ¹H NMR Data of Selected Fluorinated Benzaldehydes
| Compound | Solvent | Aldehydic Proton (δ, ppm, multiplicity) | Aromatic Protons (δ, ppm, multiplicity) |
| 2,3,5,6-Tetrafluorobenzaldehyde | CDCl₃ | 10.3 (t, ⁴JH-F = 1.5 Hz) | 7.35 (m) |
| Pentafluorobenzaldehyde | CDCl₃ | 10.4 (s) | - |
| 4-Fluorobenzaldehyde | CDCl₃ | 9.97 (s) | 7.92 (m), 7.21 (m) |
| 3,5-Difluorobenzaldehyde | CDCl₃ | 9.96 (s) | 7.42 (dd, J = 6.9, 1.9 Hz), 7.10 (tt, J = 8.4, 2.4 Hz) |
Table 2: ¹³C NMR Data of Selected Fluorinated Benzaldehydes
| Compound | Solvent | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) |
| 2,3,5,6-Tetrafluorobenzaldehyde | CDCl₃ | 185.0 (t, ³JC-F = 2.5 Hz) | 146.5 (m), 144.0 (m), 115.8 (t, ²JC-F = 4.0 Hz), 111.9 (m) |
| Pentafluorobenzaldehyde | CDCl₃ | 184.5 (t, ³JC-F = 2.0 Hz) | 145.2 (dm, ¹JC-F = 255 Hz), 141.5 (dm, ¹JC-F = 258 Hz), 138.0 (dm, ¹JC-F = 253 Hz), 115.0 (t, ²JC-F = 4.0 Hz) |
| 4-Fluorobenzaldehyde | CDCl₃ | 190.5 | 166.5 (d, ¹JC-F = 256.7 Hz), 132.8 (d, ³JC-F = 9.5 Hz), 132.2 (d, ²JC-F = 9.7 Hz), 116.4 (d, ²JC-F = 22.3 Hz) |
| 3,5-Difluorobenzaldehyde | CDCl₃ | 189.5 (t, ⁴JC-F = 2.5 Hz) | 163.5 (dd, ¹JC-F = 252.5 Hz, ³JC-F = 11.5 Hz), 139.3, 112.3 (m), 109.9 (t, ²JC-F = 25.5 Hz) |
Table 3: ¹⁹F NMR Data of Selected Fluorinated Benzaldehydes
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2,3,5,6-Tetrafluorobenzaldehyde | CDCl₃ | -138.5 (m), -141.2 (m) |
| Pentafluorobenzaldehyde | CDCl₃ | -144.2 (m, 2F), -154.5 (t, ³JF-F = 21 Hz, 1F), -162.5 (m, 2F) |
| 4-Fluorobenzaldehyde | CDCl₃ | -102.4 |
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra of fluorinated benzaldehydes is crucial for accurate structural elucidation and comparison.
General NMR Acquisition Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the fluorinated benzaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 250 ppm, centered around 125 ppm.
-
Use a standard pulse sequence (e.g., zgpg30) with a pulse angle of 30 degrees and a relaxation delay of 2 seconds.
-
A larger number of scans will be necessary to obtain a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
The wide chemical shift range of ¹⁹F NMR requires a larger spectral width (e.g., 250-300 ppm).
-
Use a reference compound such as CFCl₃ (0 ppm) or an external standard.
-
A sufficient number of scans should be acquired for clear signal identification.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by Fourier transformation. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Visualizing Spectroscopic Analysis Workflows
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationships that determine the NMR splitting patterns.
Unveiling the Bioactive Potential: A Comparative Guide to 2,3,4,5-Tetrafluorobenzaldehyde Derivatives
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the potential biological activities of 2,3,4,5-tetrafluorobenzaldehyde derivatives. While specific experimental data for this class of compounds is emerging, this document provides a framework for evaluation based on the activities of structurally related fluorinated benzaldehydes and their derivatives. The information presented herein is intended to serve as a valuable resource for directing future research and development efforts in this promising area of medicinal chemistry.
The introduction of fluorine atoms into organic molecules can significantly enhance their biological properties, including metabolic stability, binding affinity, and membrane permeability. Benzaldehyde and its derivatives have long been recognized for their diverse pharmacological activities. The unique electronic properties conferred by the tetrafluoro substitution pattern on the phenyl ring of this compound suggest that its derivatives could exhibit potent and selective biological effects. This guide explores the potential antimicrobial, antifungal, and cytotoxic activities of these compounds, drawing comparisons with known bioactive fluorinated analogues.
Comparative Analysis of Biological Activity
While specific data for derivatives of this compound is limited in publicly available literature, we can infer their potential activities by examining related compounds. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a common class of derivatives with well-documented biological activities. The following table summarizes the antimicrobial and antifungal activities of various benzaldehyde-derived Schiff bases, providing a benchmark for the anticipated potency of this compound derivatives.
| Compound/Derivative | Target Organism/Cell Line | Activity Metric | Value | Reference Compound |
| Hypothetical this compound Schiff Base | Staphylococcus aureus | MIC | Anticipated | Ciprofloxacin |
| Escherichia coli | MIC | Anticipated | Ciprofloxacin | |
| Candida albicans | MIC | Anticipated | Fluconazole | |
| Human Cancer Cell Line (e.g., A549) | IC₅₀ | Anticipated | Doxorubicin | |
| 4-Nitrobenzaldehyde Schiff Base Derivative (PC3) | Staphylococcus aureus | MIC | 62.5 µg/mL | - |
| Escherichia coli | MIC | 250 µg/mL | - | |
| Benzaldehyde Schiff Base Derivative (PC1) | Staphylococcus aureus | MIC | 62.5 µg/mL | - |
| Escherichia coli | MIC | 62.5 µg/mL | - | |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Staphylococcus aureus | MIC | 3.4 µg/mL | - |
| Escherichia coli | MIC | 1.6 µg/mL | - | |
| Aspergillus niger | MIC | 47.5 µg/mL | - |
MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration. Data for hypothetical derivatives is for illustrative purposes. Data for other derivatives is sourced from published studies for comparative context.[1][2]
Experimental Protocols
To validate the biological activity of novel this compound derivatives, the following standardized experimental protocols are recommended.
Synthesis of Schiff Base Derivatives
A general method for the synthesis of Schiff bases involves the condensation reaction between this compound and a primary amine.
-
Materials: this compound, various primary amines, ethanol, glacial acetic acid (catalyst).
-
Procedure:
-
Dissolve equimolar amounts of this compound and the selected primary amine in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate (the Schiff base) is collected by filtration, washed with cold ethanol, and dried.
-
Characterize the synthesized compound using spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.
-
Materials: Synthesized Schiff bases, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), fungal strains (e.g., Candida albicans), Mueller-Hinton Broth (for bacteria), RPMI-1640 medium (for fungi), 96-well microtiter plates, standard antimicrobial agents (e.g., ciprofloxacin, fluconazole).
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain.
-
Add the microbial inoculum to each well.
-
Include positive controls (medium with inoculum) and negative controls (medium only). Also, include wells with standard antimicrobial agents as a reference.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.[3][4]
-
Materials: Synthesized Schiff bases, human cancer cell line (e.g., A549 lung carcinoma), normal human cell line (for selectivity), DMEM or other appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent, DMSO.
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
The formazan crystals formed by viable cells are dissolved in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.
-
Visualizing Methodologies and Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the synthesis and characterization of this compound Schiff base derivatives.
Caption: An experimental workflow for the in vitro biological screening of synthesized derivatives.
Caption: A potential signaling pathway for the induction of apoptosis by a cytotoxic fluorinated Schiff base derivative.
References
- 1. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 2. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization with 2,3,4,5-Tetrafluorobenzaldehyde and its Alternatives for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of sensitive and accurate quantification of chemical compounds, particularly in complex matrices, derivatization is a pivotal analytical strategy. This guide provides a comprehensive comparison of 2,3,4,5-Tetrafluorobenzaldehyde as a derivatization reagent, with a focus on its cross-reactivity and performance in chromatographic analyses. Due to the limited availability of direct studies on this compound, this guide will leverage data from its close structural and reactive analog, Pentafluorobenzaldehyde (PFB), to provide a thorough comparison with other common derivatization agents.
The primary reaction of aldehydes with primary amines results in the formation of a Schiff base (imine), a stable derivative that can significantly improve the analytical properties of the target molecule. The introduction of a polyfluorinated aromatic ring, such as the one in this compound, enhances the volatility and electron-capturing properties of the derivative, making it highly suitable for gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS).[1]
Performance Comparison of Derivatization Reagents
The selection of an appropriate derivatization reagent is contingent upon the analyte's functional groups, the desired sensitivity, and the analytical instrumentation available. The following tables summarize the performance of PFB (as a proxy for this compound) and other commonly used derivatization reagents for the analysis of amines.
Table 1: Quantitative Performance Data for Derivatization of Biogenic Amines in Wine using Pentafluorobenzaldehyde (PFB)
| Analyte | Fortification Level (mg/L) | Mean Recovery (%) |
| Methylamine | 0.1 - 85 | 81 - 100 |
| Ethylamine | 0.1 - 85 | 81 - 100 |
| Propylamine | 0.1 - 85 | 81 - 100 |
| Isobutylamine | 0.1 - 85 | 81 - 100 |
| Isopentylamine | 0.1 - 85 | 81 - 100 |
| Phenethylamine | 0.1 - 85 | 81 - 100 |
| Putrescine | 0.1 - 85 | 81 - 100 |
| Cadaverine | 0.1 - 85 | 81 - 100 |
| Histamine | 0.1 - 85 | 81 - 100 |
| Tyramine | 0.1 - 85 | 81 - 100 |
| (Data sourced from Ngim et al., J. Agric. Food Chem. 2000, 48, 8, 3311–3316)[2][3] |
Table 2: Qualitative Comparison of Common Derivatization Reagents for Amines
| Reagent | Target Analytes | Key Advantages | Potential Disadvantages |
| This compound / Pentafluorobenzaldehyde | Primary Amines | Forms stable Schiff base derivatives; Enhances volatility for GC analysis; Excellent sensitivity with ECD and NICI-MS.[1] | Limited reactivity with secondary amines; Potential for hydrolysis of Schiff base under certain conditions. |
| Pentafluorobenzoyl Chloride (PFBCl) | Primary & Secondary Amines, Phenols | Highly reactive, forms stable amide derivatives; Excellent electron-capturing properties for high sensitivity.[4] | Produces corrosive HCl byproduct, requiring a base for neutralization.[4] |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | Derivatives are highly fluorescent, enabling sensitive detection by HPLC-FLD. | Derivatives can be light-sensitive; Reaction times can be long. |
| 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | Primary & Secondary Amines | Forms stable, fluorescent derivatives; Widely used in amino acid analysis. | Excess reagent must be removed as it can interfere with chromatography. |
| o-Phthalaldehyde (OPA) | Primary Amines | Rapid reaction; Forms highly fluorescent derivatives. | Derivatives can be unstable, especially for certain amino acids.[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable results. Below are representative protocols for derivatization using PFB (as a proxy for this compound) and an alternative acylating agent.
Protocol 1: Derivatization of Primary Amines with Pentafluorobenzaldehyde (PFB) for GC-MS Analysis
This protocol is adapted from the optimized method by Ngim et al. for the analysis of biogenic amines in wine.[2][3]
Materials:
-
Sample containing primary amines (e.g., wine, biological fluid extract)
-
Pentafluorobenzaldehyde (PFB) solution (10 mg/mL in a suitable solvent like methanol)
-
Sodium hydroxide (NaOH) solution to adjust pH
-
Extraction solvent (e.g., hexane)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation: Take a known volume of the liquid sample or a dried extract reconstituted in a suitable solvent.
-
pH Adjustment: Adjust the pH of the sample to 12 using the NaOH solution.
-
Derivatization Reaction: Add the PFB solution to the sample. The optimal conditions are a final PFB concentration of 10 mg/mL.
-
Incubation: Vortex the mixture and incubate at 24°C for 30 minutes.
-
Extraction: Add the extraction solvent (e.g., hexane), vortex vigorously, and centrifuge to separate the layers.
-
Drying: Transfer the organic (upper) layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Derivatization of Primary and Secondary Amines with Pentafluorobenzoyl Chloride (PFBCl)
This protocol is a general procedure for the acylation of amines.
Materials:
-
Dried sample extract containing amines
-
Pentafluorobenzoyl chloride (PFBCl) solution (e.g., 10% in a dry, aprotic solvent like acetonitrile)
-
Base catalyst (e.g., triethylamine or pyridine)
-
Heating block or water bath
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry in a reaction vial.
-
Reagent Addition: Add the PFBCl solution to the dried extract.
-
Catalysis: Add a small amount of the base catalyst to neutralize the HCl byproduct.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Evaporation: Cool the vial to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
Visualizations
To further clarify the experimental process, the following diagrams illustrate the derivatization workflow and the underlying chemical reaction.
Caption: A typical workflow for the derivatization of primary amines using this compound.
Caption: The condensation reaction between this compound and a primary amine to form a Schiff base.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Determination of in vivo amino acid neurotransmitters by high-performance liquid chromatography with o-phthalaldehyde-sulphite derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated Benzaldehydes in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the various fluorinated building blocks, fluorinated benzaldehydes serve as versatile intermediates in the synthesis of a wide array of bioactive compounds. This guide provides a comparative study of ortho-, meta-, and para-fluorobenzaldehyde, alongside 4-(trifluoromethyl)benzaldehyde, to elucidate the impact of fluorine's position and substitution pattern on key drug-like properties.
Physicochemical Properties
The position of the fluorine atom on the benzaldehyde ring subtly alters its electronic properties, which in turn influences its reactivity and interactions with biological targets. The trifluoromethyl group, with its strong electron-withdrawing nature, imparts more dramatic changes. Below is a comparison of key physicochemical properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa (predicted) |
| 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.79[1] | ~19-20 |
| 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.8 | ~19-20 |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.6 - 1.64[2] | ~19-20 |
| 4-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 174.12 | 2.52 - 2.6[3] | ~18-19 |
Biological Activity: A Comparative Look at Anticancer Agents
Fluorinated benzaldehydes are common starting materials for the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. The substitution pattern on the benzaldehyde moiety can significantly impact the inhibitory potency (IC50) of the final drug molecule.
| Precursor Benzaldehyde | Derivative Class | Target / Cell Line | IC₅₀ (nM) |
| 2-Fluorobenzaldehyde | N-benzyl-2-fluorobenzamide | EGFR | 20.34[4] |
| N-benzyl-2-fluorobenzamide | HDAC3 | 1090[4] | |
| N-benzyl-2-fluorobenzamide | MDA-MB-231 cells | 1980[4] | |
| 4-Fluorobenzaldehyde | Fluoroquinazolinone derivative | EGFR | 350[5] |
| Thiosemicarbazone derivative | U937 leukemia cells | >10,000 | |
| 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)isoxazole | MCF-7 cells | 2,630[6] |
Experimental Protocols
Determination of IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Protocol: In Vitro Kinase Assay (e.g., EGFR)
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Prepare a solution of the target kinase (e.g., recombinant human EGFR) in a suitable assay buffer.
-
Prepare a solution of the substrate (e.g., a synthetic peptide) and ATP.
-
-
Assay Procedure:
-
Serially dilute the test compound stock solution to create a range of concentrations.
-
In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay or an ELISA-based method with a phospho-specific antibody.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]
-
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism, typically by liver enzymes.
Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound.
-
Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.
-
Prepare a solution of NADPH (a necessary cofactor for many metabolic enzymes) in buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of the test compound and liver microsomes in a phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the assay.[7][8][9][10]
-
Visualizing the Role of Fluorinated Benzaldehydes in Drug Discovery
To better understand the context in which these compounds are utilized, the following diagrams illustrate a key signaling pathway, a typical drug discovery workflow, and the structure-activity relationship.
Conclusion
The choice of fluorinated benzaldehyde isomer is a critical decision in the design of new drug candidates. The position of the fluorine atom—ortho, meta, or para—provides a tool for fine-tuning physicochemical properties such as lipophilicity and electronic character, which in turn affects biological activity. The use of a trifluoromethyl group offers a more pronounced modification of these properties. As demonstrated by the comparative IC₅₀ values, these seemingly minor structural changes can lead to significant differences in potency. A thorough understanding of these structure-activity relationships, supported by robust experimental data, is essential for the rational design of novel therapeutics with improved efficacy and pharmacokinetic profiles.
References
- 1. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. 3-Fluoro-p-anisaldehyde | C8H7FO2 | CID 67696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]
- 10. Page loading... [wap.guidechem.com]
Quantifying the Electrophilicity of 2,3,4,5-Tetrafluorobenzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate a compound's physicochemical and biological properties. 2,3,4,5-Tetrafluorobenzaldehyde is a key building block in this field, and understanding its reactivity is paramount for its effective utilization. This guide provides a quantitative comparison of the electrophilicity of this compound against other benzaldehyde derivatives, supported by experimental protocols and computational data.
Understanding Electrophilicity: Experimental and Computational Approaches
Electrophilicity, the ability of a molecule to accept electrons, is a critical parameter in predicting chemical reactivity. It can be quantified through both experimental kinetic studies and theoretical calculations.
Experimental Quantification: Mayr's Electrophilicity Scale
A widely recognized method for quantifying electrophilicity is Mayr's scale, which is based on the linear free-energy relationship described by the equation:
log k = sN(N + E)
where:
-
k is the second-order rate constant for the reaction between an electrophile and a nucleophile.
-
sN is a nucleophile-specific sensitivity parameter.
-
N is the nucleophilicity parameter.
-
E is the electrophilicity parameter.
By measuring the rate constants of a new electrophile with a series of well-characterized reference nucleophiles, the electrophilicity parameter E can be determined.[1][2] A more positive E value indicates a higher electrophilicity.
Computational Quantification: The Global Electrophilicity Index (ω)
Density Functional Theory (DFT) provides a powerful computational tool to assess electrophilicity through the global electrophilicity index (ω).[3][4] This index is calculated from the electronic chemical potential (μ) and the chemical hardness (η) of a molecule:
ω = μ² / 2η
where μ is related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher ω value corresponds to a greater capacity of the molecule to accept electrons and thus, a higher electrophilicity.
Comparative Analysis of Benzaldehyde Electrophilicity
Table 1: Experimental Mayr's Electrophilicity Parameters (E) of Selected Benzaldehyde Derivatives
The following table presents the Mayr's electrophilicity parameters for a selection of benzaldehydes, providing a comparative scale of their reactivity.
| Compound | Substituent(s) | Mayr's Electrophilicity Parameter (E) | Solvent |
| Benzaldehyde | H | -12.90 | DMSO |
| 3-Fluorobenzaldehyde | 3-F | Not explicitly quantified, but expected to be higher than Benzaldehyde | DMSO |
| 4-Fluorobenzaldehyde | 4-F | Not explicitly quantified, but expected to be higher than Benzaldehyde | DMSO |
| 3-Chlorobenzaldehyde | 3-Cl | Not explicitly quantified, but expected to be higher than Benzaldehyde | DMSO |
| 3-Methoxybenzaldehyde | 3-OCH₃ | Not explicitly quantified, but expected to be lower than Benzaldehyde | DMSO |
| Benzaldehyde-boron trichloride complex | - | 1.12 | Not specified |
| 4-Chlorobenzaldehyde-boron trichloride complex | 4-Cl | 1.44 | Not specified |
Data sourced from Mayr's Database of Reactivity Parameters.
Table 2: Calculated Global Electrophilicity Index (ω) of Selected Benzaldehyde Derivatives
Computational studies provide a means to directly compare the electrophilicity of this compound with other derivatives. A higher ω value indicates greater electrophilicity.
| Compound | Substituent(s) | Global Electrophilicity Index (ω) (eV) |
| Benzaldehyde | H | 1.35 |
| 4-Methylbenzaldehyde | 4-CH₃ | 1.26 |
| 4-Methoxybenzaldehyde | 4-OCH₃ | 1.20 |
| 4-Chlorobenzaldehyde | 4-Cl | 1.48 |
| 4-Nitrobenzaldehyde | 4-NO₂ | 2.11 |
| This compound | 2,3,4,5-F₄ | Estimated to be > 2.0 |
Note: The value for this compound is an estimation based on the strong electron-withdrawing effects of the four fluorine substituents, placing it in the range of highly electrophilic benzaldehydes like 4-nitrobenzaldehyde. Precise DFT calculations are recommended for a definitive value.
Experimental Protocol for Determining Mayr's Electrophilicity Parameter (E)
The following outlines a generalized protocol for the experimental determination of the electrophilicity parameter of a compound like this compound.
Objective: To determine the Mayr's electrophilicity parameter (E) of this compound by measuring the kinetics of its reactions with a series of reference nucleophiles.
Materials:
-
This compound (the electrophile)
-
A set of reference nucleophiles with known N and sN parameters (e.g., carbanions, enamines, or silyl enol ethers from Mayr's reference list).[1]
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
UV-Vis spectrophotometer with a thermostated cell holder
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the electrophile and each reference nucleophile in the chosen anhydrous solvent under an inert atmosphere.
-
Kinetic Measurements: a. The reactions are monitored by UV-Vis spectrophotometry. The decay of the concentration of the colored reference nucleophile is typically followed over time.[5] b. Equilibrate the stock solutions to a constant temperature (typically 20°C) in the spectrophotometer's cell holder. c. Initiate the reaction by rapidly mixing the electrophile and nucleophile solutions in the cuvette. d. Record the absorbance at the wavelength of maximum absorbance of the nucleophile at regular time intervals. e. Ensure pseudo-first-order conditions by using a large excess of the electrophile.
-
Data Analysis: a. Determine the pseudo-first-order rate constant (kobs) from the exponential decay of the nucleophile's absorbance. b. Calculate the second-order rate constant (k) by dividing kobs by the concentration of the electrophile. c. Repeat the kinetic measurements for a series of different reference nucleophiles.
-
Determination of the Electrophilicity Parameter (E): a. Plot log k for the reactions against the known N parameters of the reference nucleophiles. b. According to the rearranged Mayr equation (log k - sNN = sNE), a linear regression of the data will yield a slope of sN and an intercept related to E. A more direct method involves plotting log k versus N for a series of nucleophiles with the same sN, which gives a straight line with a slope of sN and an x-intercept of -E.
Visualizing the Workflow and Electrophilicity Comparison
Experimental Workflow for Electrophilicity Determination
Caption: Workflow for determining Mayr's electrophilicity parameter.
Logical Relationship of Electrophilicity
Caption: Comparison of benzaldehyde electrophilicity.
References
- 1. Reference scales for the characterization of cationic electrophiles and neutral nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prof. Dr. Herbert Mayr, LMU München [cup.uni-muenchen.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lab: Rates of Reactions, Kinetics of an oxidation/reduction reaction analyzed via spectrophotometry [kaffee.50webs.com]
A Comparative Guide to the Chromatographic Separation of Fluorobenzaldehyde Isomers
For researchers, scientists, and drug development professionals, the precise separation and quantification of fluorobenzaldehyde isomers (2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-fluorobenzaldehyde) are critical for ensuring the purity of starting materials and the quality of final products. The subtle differences in the position of the fluorine atom on the benzene ring significantly impact the physical and chemical properties of these isomers, making their separation a challenging yet essential analytical task.
This guide provides a comparative overview of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods for the effective separation of these positional isomers. While direct comparative studies on all three isomers are not extensively documented, this guide leverages established methodologies for structurally similar aromatic and halogenated compounds to propose robust starting points for method development.
Comparative Analysis of Chromatographic Techniques
Both Gas Chromatography and High-Performance Liquid Chromatography offer viable pathways for the separation of fluorobenzaldehyde isomers. The choice between these techniques often depends on the available instrumentation, the required sensitivity, and the specific goals of the analysis. Supercritical Fluid Chromatography (SFC) also presents a powerful, though less common, alternative known for its high efficiency and speed in isomer separations.[1][2][3]
Gas Chromatography (GC)
GC is a highly effective technique for separating volatile compounds like fluorobenzaldehyde isomers. The separation is primarily influenced by the boiling points of the isomers and their interactions with the stationary phase. The boiling points for the isomers are quite close (175 °C for 2-fluoro, 173 °C for 3-fluoro, and 181 °C for 4-fluoro), necessitating a high-resolution capillary column for baseline separation.[4]
Specialized GC columns, including those with chiral stationary phases, have demonstrated exceptional resolving power for regioisomers of similar halogenated benzaldehydes, suggesting their utility for fluorobenzaldehyde isomers.[5] Two-dimensional GC (2D-GC) can be employed for even more complex samples where co-elution is a concern.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in reversed-phase mode, is another powerful tool for this separation. The choice of stationary phase is critical for achieving selectivity between the isomers. While standard C18 columns can be effective, stationary phases that offer different interaction mechanisms, such as phenyl or pentafluorophenyl (PFP) columns, can provide enhanced selectivity for aromatic and halogenated compounds.[6] These columns leverage π-π interactions and dipole-dipole interactions to improve the separation of structurally similar isomers.
Experimental Workflow
The general workflow for the chromatographic analysis of fluorobenzaldehyde isomers involves several key steps, from sample preparation to data analysis.
Caption: A general experimental workflow for the separation and analysis of fluorobenzaldehyde isomers.
Experimental Protocols
The following protocols are proposed based on established methods for similar aromatic aldehydes and halogenated compounds. Optimization may be required to achieve baseline separation for specific applications.
Gas Chromatography (GC-MS) Protocol
This method is designed to provide good resolution and allows for mass spectrometric identification of the isomers.
-
Instrumentation: Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Column: DB-17ms (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column[7]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-200 amu
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol utilizes a phenyl-based stationary phase to enhance selectivity for aromatic isomers.[6]
-
Instrumentation: HPLC system with a UV/DAD detector
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase: 60:40 (v/v) Methanol:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Presentation: Comparative Performance
The following tables summarize the proposed methods and expected performance characteristics. Actual retention times and resolution will vary depending on the specific instrumentation and exact conditions used.
Table 1: Proposed Gas Chromatography (GC-MS) Method Parameters
| Parameter | Value |
| Column | DB-17ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Temperature Program | 60°C (2 min), then 10°C/min to 200°C (5 min) |
| Detector | Mass Spectrometer (MS) |
| Expected Elution Order | 3-fluorobenzaldehyde, 2-fluorobenzaldehyde, 4-fluorobenzaldehyde (based on increasing boiling points) |
| Expected Resolution | Good baseline separation expected |
Table 2: Proposed High-Performance Liquid Chromatography (HPLC-UV) Method Parameters
| Parameter | Value |
| Column | Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | 60% Methanol, 40% Water |
| Flow Rate | 1.0 mL/min |
| Temperature | 35 °C |
| Detector | UV/DAD (254 nm) |
| Expected Elution Order | Dependent on specific interactions, likely 4-fluoro, 2-fluoro, 3-fluoro based on polarity |
| Expected Resolution | Good separation with potential for baseline resolution |
Conclusion
The separation of fluorobenzaldehyde isomers is a critical analytical challenge that can be effectively addressed using either high-resolution GC or HPLC with specialized columns. The GC method offers the advantage of high efficiency and definitive identification with a mass spectrometer. The HPLC method, particularly with a phenyl-based column, provides an excellent alternative that leverages different selectivity mechanisms. The choice of method will ultimately be guided by the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The protocols and comparative data presented in this guide serve as a robust starting point for developing and optimizing the separation of these important chemical isomers.
References
- 1. waters.com [waters.com]
- 2. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
Benchmarking the Performance of 2,3,4,5-Tetrafluorobenzaldehyde in Key Organic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of 2,3,4,5-tetrafluorobenzaldehyde against other common benzaldehyde derivatives in three widely utilized chemical reactions: the Claisen-Schmidt Condensation, the Wittig Reaction, and the Perkin Reaction. Due to the unique electronic properties imparted by its fluorine substituents, this compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide offers standardized experimental protocols to enable objective comparison of its reactivity, yields, and reaction kinetics.
Introduction to this compound
This compound is a versatile synthetic intermediate characterized by a benzene ring substituted with four fluorine atoms and an aldehyde functional group. The strong electron-withdrawing nature of the fluorine atoms is anticipated to significantly influence the reactivity of the aldehyde group, making it a subject of interest for comparative studies in organic synthesis. This compound is a key component in the development of novel fluorinated compounds, where the inclusion of fluorine can enhance biological activity and chemical stability.[1]
Comparative Reaction Performance
To facilitate a direct and quantitative comparison, the following sections provide detailed experimental protocols for three key reactions. Researchers can use these protocols to generate comparative data.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an α-hydrogen to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.
Illustrative Data Presentation
The following table is a template for presenting comparative data from the Claisen-Schmidt condensation. Please note: The data presented here is for illustrative purposes only and is not based on actual experimental results.
| Benzaldehyde Derivative | Reaction Time (hours) | Yield (%) | Melting Point of Product (°C) |
| This compound | 2 | 85 | 110-112 |
| Benzaldehyde | 4 | 75 | 55-57 |
| 4-Nitrobenzaldehyde | 1.5 | 92 | 158-160 |
| 4-Methoxybenzaldehyde | 6 | 60 | 72-74 |
Experimental Protocol: Claisen-Schmidt Condensation
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 10 mmol of the respective benzaldehyde derivative (this compound, benzaldehyde, 4-nitrobenzaldehyde, or 4-methoxybenzaldehyde) and 10 mmol of acetophenone in 20 mL of ethanol.
-
Base Addition: While stirring the solution at room temperature, add 5 mL of a 10% aqueous sodium hydroxide solution dropwise over 5 minutes.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), pour the reaction mixture into 100 mL of cold water.
-
Product Isolation: Acidify the aqueous mixture with dilute hydrochloric acid until it is neutral to litmus paper. The product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone derivative.
-
Characterization: Characterize the product by melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, and IR).
Logical Workflow for Claisen-Schmidt Condensation Comparison
Caption: Workflow for the comparative Claisen-Schmidt condensation.
Wittig Reaction
The Wittig reaction is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide (often called a Wittig reagent) to give an alkene and triphenylphosphine oxide.
Illustrative Data Presentation
The following table is a template for presenting comparative data from the Wittig reaction. Please note: The data presented here is for illustrative purposes only and is not based on actual experimental results.
| Benzaldehyde Derivative | Reaction Time (hours) | Yield of Stilbene Derivative (%) | Z:E Isomer Ratio |
| This compound | 1 | 90 | 85:15 |
| Benzaldehyde | 2 | 80 | 80:20 |
| 4-Nitrobenzaldehyde | 0.5 | 95 | 70:30 |
| 4-Methoxybenzaldehyde | 4 | 70 | 90:10 |
Experimental Protocol: Wittig Reaction
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend 11 mmol of benzyltriphenylphosphonium chloride in 50 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add 10 mL of a 1.6 M solution of n-butyllithium in hexane dropwise with stirring. Stir the resulting deep red solution for 1 hour at 0 °C.
-
Reaction with Aldehyde: Dissolve 10 mmol of the respective benzaldehyde derivative in 20 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the prescribed time. Monitor the reaction by TLC (hexane/ethyl acetate, 9:1).
-
Work-up: Quench the reaction by the addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Product Isolation: Transfer the mixture to a separatory funnel, and extract with three 50 mL portions of diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the product by ¹H NMR to determine the Z:E isomer ratio and confirm the structure.
Experimental Workflow for Wittig Reaction Comparison
Caption: Workflow for the comparative Wittig reaction.
Perkin Reaction
The Perkin reaction yields an α,β-unsaturated aromatic acid, called a cinnamic acid, by the aldol condensation of an aromatic aldehyde and an acid anhydride, in the presence of an alkali salt of the acid.[2]
Illustrative Data Presentation
The following table is a template for presenting comparative data from the Perkin reaction. Please note: The data presented here is for illustrative purposes only and is not based on actual experimental results.
| Benzaldehyde Derivative | Reaction Time (hours) | Yield of Cinnamic Acid Derivative (%) | Melting Point of Product (°C) |
| This compound | 5 | 70 | 215-217 |
| Benzaldehyde | 8 | 65 | 133-134 |
| 4-Nitrobenzaldehyde | 4 | 80 | 285-287 |
| 4-Methoxybenzaldehyde | 10 | 55 | 171-173 |
Experimental Protocol: Perkin Reaction
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, place a mixture of 10 mmol of the respective benzaldehyde derivative, 15 mmol of acetic anhydride, and 10 mmol of anhydrous potassium acetate.
-
Reaction Conditions: Heat the mixture in an oil bath at 180 °C for the specified duration with constant stirring.
-
Work-up: Allow the reaction mixture to cool to room temperature and then pour it into 100 mL of water.
-
Product Isolation: Boil the aqueous mixture for 15 minutes to hydrolyze the excess anhydride. If the product solidifies upon cooling, collect it by vacuum filtration. If an oily layer separates, decant the aqueous layer and wash the oil with hot water.
-
Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture.
-
Characterization: Determine the melting point of the purified cinnamic acid derivative and confirm its structure using spectroscopic techniques.
Signaling Pathway for Perkin Reaction Comparison
Caption: Key steps in the Perkin reaction mechanism.
Conclusion
This guide provides standardized methodologies for the comparative evaluation of this compound in fundamental organic reactions. The strong electron-withdrawing nature of the fluorine atoms is expected to enhance its reactivity towards nucleophiles. By following these protocols, researchers can generate valuable quantitative data to benchmark its performance against other benzaldehyde derivatives, thereby facilitating its application in the synthesis of novel and functional molecules.
References
Safety Operating Guide
Proper Disposal of 2,3,4,5-Tetrafluorobenzaldehyde: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 2,3,4,5-Tetrafluorobenzaldehyde must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this hazardous chemical.
Immediate Safety and Handling Precautions
This compound is classified as a flammable liquid, and it can cause skin and serious eye irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory. This includes, but is not limited to, the use of chemical-resistant gloves, safety goggles, and a lab coat. All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Core Disposal Protocol: Professional Waste Management
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] Attempting to neutralize or dispose of this chemical via standard laboratory drains or as general waste is strictly prohibited and can lead to hazardous reactions and environmental contamination.[4]
Operational Plan for Disposal
-
Segregation and Containment:
-
Immediately upon deciding to dispose of this compound, it should be segregated from other laboratory chemicals.
-
The chemical waste must be stored in its original container or a designated, chemically compatible, and clearly labeled waste container.[1][3] The container must be sealed to prevent leaks or evaporation.
-
-
Labeling:
-
The waste container must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the name of the principal investigator, the laboratory location (building and room number), and the date of accumulation.[4]
-
-
Storage:
-
Engaging Professional Disposal Services:
Quantitative Data Summary
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable Liquid, Category 3 | GHS02 (Flame) | Warning | H226: Flammable liquid and vapor |
| Skin Irritation, Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritation, Category 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
Experimental Protocols
No experimental protocols for the neutralization of this compound are recommended. The chemical's hazardous properties necessitate that its disposal be handled by trained professionals with the appropriate equipment and facilities to manage chemical waste in accordance with federal and local regulations.[4] The "cradle-to-grave" responsibility for hazardous waste lies with the generator, making professional disposal the only acceptable method.[4]
References
Personal protective equipment for handling 2,3,4,5-Tetrafluorobenzaldehyde
This guide provides critical safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with 2,3,4,5-Tetrafluorobenzaldehyde. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 16583-06-5
-
Molecular Formula: C₇H₂F₄O
Hazard Summary: this compound is classified as a flammable liquid that can cause skin and serious eye irritation.[1][2] Proper handling and the use of appropriate personal protective equipment are mandatory to minimize exposure risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Standard/Consideration |
| Eye and Face | Chemical safety goggles and a face shield | Use a face shield in addition to goggles when there is a higher risk of splashing. |
| Hand | Chemical-resistant gloves (Nitrile or neoprene recommended) | Regularly inspect gloves for any signs of degradation or contamination and replace them as needed.[3] |
| Respiratory | Use in a well-ventilated area or with a chemical fume hood. For higher-risk exposures, a respirator with a Type ABEK (EN14387) filter is recommended. | Ensure proper fit and maintenance of respiratory equipment. |
| Body | A fully buttoned laboratory coat is mandatory. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[4] | Clothing made of natural fibers like cotton is preferable to synthetic fibers. |
| Foot | Closed-toe, chemical-resistant shoes | Footwear should cover the entire foot and be made of a material compatible with the chemicals being handled.[3] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational plan is essential for safe handling.
-
Preparation and Inspection:
-
Ensure that a safety shower and eyewash station are readily accessible and unobstructed.
-
Verify that all necessary PPE is available and in good condition.
-
Work within a properly functioning chemical fume hood.
-
-
Handling the Chemical:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling.
-
Clean the work area and any equipment used.
-
Ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area away from ignition sources.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Container Management:
-
The waste container must be made of a compatible material and kept securely closed.[4]
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Professional Disposal:
-
All chemical waste must be managed according to institutional and regulatory guidelines.[6]
-
Contact your institution's EHS department to arrange for pickup and disposal by a licensed professional waste disposal service.
-
Contaminated packaging should be disposed of in the same manner as the chemical itself.[7]
-
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C7H2F4O | CID 2734023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. benchchem.com [benchchem.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
